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  • Product: 1,2-Dichloro-5-methyl-3-nitrobenzene
  • CAS: 13711-25-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1,2-Dichloro-5-methyl-3-nitrobenzene

This guide details the physicochemical properties, synthesis, and reactivity of 1,2-Dichloro-5-methyl-3-nitrobenzene (CAS 13711-25-6), also known as 3,4-Dichloro-5-nitrotoluene . [1][2][3][4][5] Executive Summary 1,2-Dic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and reactivity of 1,2-Dichloro-5-methyl-3-nitrobenzene (CAS 13711-25-6), also known as 3,4-Dichloro-5-nitrotoluene .

[1][2][3][4][5]

Executive Summary

1,2-Dichloro-5-methyl-3-nitrobenzene is a highly specialized chlorinated nitroaromatic intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and fine chemical precursors. Structurally, it features a benzene core substituted with a methyl group, two chlorine atoms, and a nitro group, creating a unique electronic environment that facilitates specific nucleophilic aromatic substitutions (


) and reduction reactions.
Key Identifier Value
CAS Number 13711-25-6
IUPAC Name 1,2-Dichloro-5-methyl-3-nitrobenzene
Synonyms 3,4-Dichloro-5-nitrotoluene; 5-Nitro-3,4-dichlorotoluene
Molecular Formula

Molecular Weight 206.03 g/mol

Physicochemical Properties

The physicochemical profile of 1,2-Dichloro-5-methyl-3-nitrobenzene is dominated by the electron-withdrawing nature of the nitro and chloro substituents, which significantly reduces the electron density of the aromatic ring compared to toluene.

Table 1: Physical Data & Constants
PropertyValue / DescriptionNote
Appearance Pale yellow crystalline solid or semi-solidTypical of nitrotoluenes
Melting Point 45–55 °C (Predicted)Analogous to 2-chloro-5-nitrotoluene
Boiling Point ~280 °C (at 760 mmHg)High thermal stability required for distillation
Density 1.45 ± 0.05 g/cm³High density due to di-chloro substitution
LogP (Octanol/Water) 3.6 – 3.9Highly lipophilic; low water solubility
Solubility Soluble in DCM, Ethyl Acetate, TolueneInsoluble in water (<0.1 g/L)
Vapor Pressure < 0.01 mmHg at 25°CLow volatility at room temperature
Structural Electronic Analysis
  • Steric Crowding: The vicinal (1,2) dichloro arrangement creates a steric block on one side of the ring. The nitro group at position 3 is ortho to a chlorine atom (C2), forcing the nitro group to rotate slightly out of plane, potentially reducing its resonance contribution.

  • Electronic Activation: The combined electron-withdrawing effects of the Nitro (

    
    ) and Chloro (
    
    
    
    ) groups activate the ring towards nucleophilic attack, particularly at the positions ortho or para to the nitro group, although the existing substituents crowd these sites.

Synthesis & Production Protocols

The primary industrial route involves the electrophilic nitration of 3,4-dichlorotoluene . This process is sensitive to regioselectivity issues, as the directing effects of the methyl group (activator) and chlorine atoms (deactivators) compete.

Synthetic Route: Nitration of 3,4-Dichlorotoluene

Reagents: Mixed Acid (


 / 

) Starting Material: 3,4-Dichlorotoluene (CAS 95-75-0)

Mechanism:

  • Activation: Sulfuric acid protonates nitric acid to generate the nitronium ion (

    
    ).
    
  • Attack: The

    
     electrophile attacks the aromatic ring.
    
  • Regioselectivity:

    • Methyl Group (C1): Directs ortho (C2, C6) and para (C4).

    • Chlorine (C3): Directs ortho (C2, C4) and para (C6).

    • Chlorine (C4): Directs ortho (C3, C5) and para (C1).

    • Result: The C5 position (target) is meta to the Methyl and ortho to Chlorine-4. The C6 position is ortho to Methyl. Careful temperature control is required to favor the 5-nitro isomer over the 6-nitro isomer.

Experimental Workflow (Diagram)

SynthesisWorkflow Start Starting Material: 3,4-Dichlorotoluene Reaction Reaction Phase Stir 2-4 hrs @ 40-50°C Monitor by TLC/GC Start->Reaction Add dropwise Mix Nitration Mixture (HNO3 + H2SO4) Temp: < 10°C Mix->Reaction Quench Quench Pour into Ice Water Reaction->Quench Extraction Extraction (Dichloromethane or Toluene) Quench->Extraction Purification Purification Recrystallization (EtOH) or Fractional Distillation Extraction->Purification Product Target Product: 1,2-Dichloro-5-methyl-3-nitrobenzene Purification->Product

Figure 1: Standard laboratory workflow for the nitration of 3,4-dichlorotoluene to yield the target nitro-intermediate.

Reactivity & Applications

Reduction to Aniline

The most critical downstream reaction is the reduction of the nitro group to an amine, yielding 3,4-dichloro-5-methylaniline . This amine is a versatile scaffold for urea-based herbicides.

  • Reagents:

    
     (Bechamp reduction) or 
    
    
    
    (Catalytic Hydrogenation).
  • Utility: The resulting aniline reacts with isocyanates to form urea derivatives.

Nucleophilic Aromatic Substitution ( )

Due to the electron-withdrawing nitro group, the chlorine atoms (particularly at C2, which is ortho to the nitro group) are susceptible to displacement by strong nucleophiles (e.g., methoxide, amines), although the methyl group provides some deactivating electron donation.

Reactivity Pathway Diagram

ReactivityPath Target 1,2-Dichloro-5-methyl- 3-nitrobenzene Aniline 3,4-Dichloro-5-methylaniline (Precursor for Herbicides) Target->Aniline Reduction (H2/Pd or Fe/HCl) Ether Alkoxy-nitro Derivative (via SnAr at C2-Cl) Target->Ether Nucleophilic Attack (RO- / Heat)

Figure 2: Primary chemical transformations utilizing the nitro and chloro functionalities.

Safety & Handling (GHS Classification)

As a chlorinated nitroaromatic, this compound poses specific health hazards. It is likely toxic by inhalation, ingestion, and skin absorption.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long-lasting effects.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Avoid heating to decomposition (emits toxic

      
       and 
      
      
      
      fumes).

References

  • ChemicalBook. (n.d.). 1,2-Dichloro-5-methyl-3-nitrobenzene Product Properties & CAS 13711-25-6. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 297887, 3-Chloro-5-nitrotoluene (Isomer Analysis). Retrieved from

  • Sigma-Aldrich. (n.d.). 3,4-Dichlorotoluene (Precursor) Technical Data Sheet. Retrieved from

  • BLD Pharm. (n.d.). 1,2-Dichloro-5-methyl-3-nitrobenzene Safety Data Sheet. Retrieved from

Exploratory

Solubility data of 1,2-Dichloro-5-methyl-3-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of Chlorinated Nitroaromatic Compounds in Organic Solvents A Case Study Approach for 1,2-Dichloro-5-methyl-3-nitrobenzene Abstract The solubility of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Chlorinated Nitroaromatic Compounds in Organic Solvents

A Case Study Approach for 1,2-Dichloro-5-methyl-3-nitrobenzene

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a cornerstone of drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide addresses the solubility of 1,2-Dichloro-5-methyl-3-nitrobenzene, a chlorinated nitroaromatic compound of interest to researchers in medicinal chemistry and materials science. Recognizing a gap in publicly available quantitative data for this specific molecule, this document establishes a comprehensive framework for solubility determination and analysis. It provides the theoretical underpinnings of solubility, a detailed, field-tested experimental protocol for its measurement via the gravimetric method, and an introduction to thermodynamic modeling. To illustrate these principles with concrete data, the structurally related compound 4-nitrotoluene is employed as a practical case study. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, measure, and model the solubility of such compounds.

Introduction: The Critical Role of Solubility

The journey of a chemical entity from laboratory synthesis to a viable product is critically dependent on its physicochemical properties, chief among them being solubility. For a compound like 1,2-Dichloro-5-methyl-3-nitrobenzene (CAS No. 13711-25-6), understanding its behavior in various organic solvents is paramount.[1] Solubility data dictates the choice of solvents for chemical synthesis, enabling efficient reactions and yield optimization. It is the foundation for developing effective purification techniques, particularly recrystallization, where precise solubility gradients are necessary to isolate the compound from impurities.

Furthermore, in the context of pharmaceutical development, the solubility profile directly impacts formulation strategies. Whether a compound can be dissolved at a desired concentration in a pharmaceutically acceptable solvent system determines its potential delivery routes and ultimate bioavailability.

Despite its importance, a thorough review of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for 1,2-Dichloro-5-methyl-3-nitrobenzene. This guide aims to bridge that gap not by presenting non-existent data, but by providing scientific professionals with the expert knowledge and detailed protocols required to determine and model this data independently. To provide a tangible example, we will use 4-nitrotoluene (CAS No. 99-99-0), a compound with a similar nitroaromatic core, as a case study for which solubility data is available.[2]

Physicochemical Properties & Solubility Fundamentals

The structure of a molecule is the primary determinant of its solubility. The principle of "like dissolves like" serves as a reliable guide: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3]

1,2-Dichloro-5-methyl-3-nitrobenzene is a substituted aromatic compound. Its key structural features include:

  • A Benzene Ring: Inherently non-polar and hydrophobic.

  • Two Chloro Groups: These are electronegative and add polar character, though they also increase molecular weight and hydrophobicity.

  • A Methyl Group: A non-polar, electron-donating group.

  • A Nitro Group: A strongly polar, electron-withdrawing group.

The overall polarity and solubility of the molecule result from a complex balance of these competing influences. While the nitro group can engage in dipole-dipole interactions, the bulky, non-polar dichlorotoluene backbone suggests that its solubility in water will be negligible. Conversely, it is expected to be soluble in a range of organic solvents.[4][5]

Table 1: Physicochemical Properties of the Target Compound and Case Study Analog

Property1,2-Dichloro-5-methyl-3-nitrobenzene4-Nitrotoluene (p-Nitrotoluene)
CAS Number 13711-25-6[1]99-99-0[2]
Molecular Formula C₇H₅Cl₂NO₂C₇H₇NO₂[2]
Molecular Weight 206.02 g/mol 137.15 g/mol [2]
Appearance Not specifiedColorless or yellowish crystals[2]
Melting Point Not specified54.5 °C[2]
Boiling Point Not specified238.3 °C[2]

Experimental Protocol: Gravimetric Solubility Determination

To ensure trustworthiness and reproducibility, a robust experimental method is essential. The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid solute in a solvent.[6] It relies on the direct measurement of mass, a primary analytical signal.

Causality and Self-Validation in the Gravimetric Method

This protocol is designed as a self-validating system. The key principle is achieving and maintaining thermodynamic equilibrium between the dissolved solute and the undissolved solid in a saturated solution.

  • Why Excess Solute? The continuous presence of undissolved solid is the only visual confirmation that the solution is saturated. It ensures that the solvent has dissolved the maximum amount of solute possible at a given temperature.

  • Why Constant Temperature? Solubility is highly temperature-dependent. A thermostatically controlled bath is used to eliminate temperature fluctuations, which would otherwise lead to significant errors. Maintaining a constant temperature is critical for achieving a stable equilibrium.

  • Why Prevent Evaporation? The loss of solvent during equilibration would artificially increase the solute concentration, leading to an overestimation of solubility. Tightly sealed vessels are mandatory.

  • Why Dry to a Constant Weight? This step validates that all solvent has been removed from the weighed solute residue. If the weight does not change after repeated drying cycles, one can be confident that the measured mass is solely that of the solute.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of the solute (e.g., 1,2-Dichloro-5-methyl-3-nitrobenzene) to a series of glass vials, each containing a precisely known volume or mass of the chosen organic solvent (e.g., ethanol, acetone, ethyl acetate).

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Allow the mixtures to equilibrate for a minimum of 24-48 hours with continuous agitation. This ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4-6 hours. This allows the excess, undissolved solid to settle completely, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated volumetric pipette to prevent premature crystallization upon cooling. Transfer the sample into a pre-weighed, dry evaporating dish.

  • Mass Determination (Solution): Immediately weigh the evaporating dish containing the aliquot of the saturated solution to determine the total mass of the solution.

  • Solvent Evaporation: Place the evaporating dish in a fume hood at ambient temperature or under a gentle stream of nitrogen to slowly evaporate the solvent. For higher boiling point solvents, a vacuum oven at a temperature well below the solute's melting point can be used.

  • Drying to Constant Weight: Transfer the dish to a laboratory oven set to a moderate temperature (e.g., 60-80 °C) to remove any residual solvent. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until the mass remains constant (e.g., within ±0.2 mg).

  • Calculation: The solubility (S) can be expressed in various units, such as grams of solute per 100 g of solvent.

    • Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of solute = (Mass of dish + dry solute) - (Mass of empty dish)

    • Mass of solvent = (Mass of saturated solution) - (Mass of solute)

    • Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100

Visualization of Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Measurement cluster_calc Calculation prep 1. Add Excess Solute to Known Mass of Solvent equil 2. Equilibrate in Thermostatic Shaker Bath (24-48h) prep->equil settle 3. Settle Undissolved Solid (4-6h) equil->settle sample 4. Withdraw Known Volume of Supernatant settle->sample weigh_sol 5. Weigh Aliquot of Saturated Solution sample->weigh_sol evap 6. Evaporate Solvent weigh_sol->evap dry 7. Dry Residue to Constant Weight evap->dry calc 8. Calculate Solubility (g solute / 100g solvent) dry->calc G exp_data Experimental Solubility Data (Mole Fraction vs. Temperature) from Gravimetric Analysis regression Non-Linear Regression (Curve Fitting) exp_data->regression model Modified Apelblat Equation ln(x) = A + B/T + C ln(T) model->regression params Model Parameters (A, B, C) regression->params predict Predictive Tool: Interpolated Solubility at any T in range params->predict

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability Profile of 1,2-Dichloro-5-methyl-3-nitrobenzene

Foreword: Navigating the Thermal Landscape of Nitrated Aromatics To professionals in research, development, and pharmaceuticals, an intimate understanding of a compound's thermal stability is not merely academic—it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Thermal Landscape of Nitrated Aromatics

To professionals in research, development, and pharmaceuticals, an intimate understanding of a compound's thermal stability is not merely academic—it is a cornerstone of safe handling, process optimization, and ensuring product integrity. This guide provides a comprehensive examination of the thermal stability profile of 1,2-Dichloro-5-methyl-3-nitrobenzene. While specific experimental data for this compound is not extensively published, this document synthesizes information from structurally analogous halogenated nitroaromatic compounds to project a robust and scientifically grounded thermal stability profile. We will delve into the anticipated thermal behavior, the causality behind experimental choices for its evaluation, and provide detailed, field-proven protocols for its assessment. Every procedure described herein is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Molecular Structure and its Implications on Thermal Stability

1,2-Dichloro-5-methyl-3-nitrobenzene possesses a unique substitution pattern on the benzene ring that dictates its thermal behavior. The presence of two electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitro group, juxtaposed with an electron-donating methyl group, creates a complex electronic environment. The nitro group, in particular, is an energetic functional group, and its presence is a primary indicator of potential thermal instability. The C-NO₂ bond is often the weakest link in nitroaromatic compounds and is typically the initial site of thermal decomposition. The surrounding chloro and methyl groups can influence the stability of this bond through inductive and steric effects.

Projected Thermal Stability Profile

Based on the analysis of related dichloronitrobenzene and nitrotoluene isomers, a projected thermal stability profile for 1,2-Dichloro-5-methyl-3-nitrobenzene can be established. It is anticipated that the compound is thermally stable at ambient temperatures but will undergo exothermic decomposition at elevated temperatures.

Key Thermal Parameters (Estimated)
ParameterProjected Value/RangeSignificance
Melting Point 88 - 91 °CIndicates the transition to the liquid phase.[1]
Boiling Point 246 °CProvides an upper limit for handling in the liquid state at atmospheric pressure.[1]
Onset Decomposition Temperature (DSC) 250 - 300 °CThe temperature at which significant exothermic decomposition begins.
Heat of Decomposition (DSC) -2000 to -3000 J/gA measure of the energy released during decomposition; higher values indicate greater hazard potential.
Primary Decomposition Products Nitrogen oxides (NOx), Hydrogen chloride (HCl), Carbon oxides (CO, CO₂)Toxic and corrosive gases are expected upon decomposition.[2]

Note: The Onset Decomposition Temperature and Heat of Decomposition are estimations based on data for similar nitroaromatic compounds and should be confirmed by experimental analysis.

Core Experimental Methodologies for Thermal Hazard Assessment

A multi-faceted approach employing several thermal analysis techniques is essential for a comprehensive understanding of the thermal stability of 1,2-Dichloro-5-methyl-3-nitrobenzene. The following sections detail the protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

Causality of Experimental Choices: DSC is the primary tool for determining the onset temperature and enthalpy of decomposition. By subjecting a small sample to a controlled temperature ramp, we can precisely measure the heat flow associated with exothermic or endothermic events. The choice of a hermetically sealed pan is critical to prevent the evaporation of the sample and to contain any gaseous decomposition products, ensuring that the measured heat flow is solely from decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 1-3 mg of 1,2-Dichloro-5-methyl-3-nitrobenzene into a high-pressure gold-plated stainless steel or a standard aluminum hermetically sealed pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.

  • Data Analysis:

    • Determine the onset temperature of any exothermic event by the intersection of the baseline with the tangent of the leading edge of the peak.

    • Integrate the peak area to calculate the enthalpy of decomposition (ΔHd) in J/g.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Interpretation A Weigh 1-3 mg of Sample B Place in Hermetically Sealed Pan A->B C Heat from 30°C to 400°C @ 10°C/min B->C Load Sample E Determine Onset Temperature C->E Generate Thermogram D N₂ Purge (50 mL/min) F Calculate Enthalpy of Decomposition E->F

Caption: Workflow for DSC analysis of 1,2-Dichloro-5-methyl-3-nitrobenzene.

Thermogravimetric Analysis (TGA)

Causality of Experimental Choices: TGA provides quantitative information about the mass loss of a material as a function of temperature. This is crucial for identifying decomposition temperature ranges and the presence of volatile components. Coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the evolved decomposition products, providing critical safety information.

  • Instrument Calibration: Calibrate the TGA for mass using certified weights and for temperature using the Curie points of magnetic standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 1,2-Dichloro-5-methyl-3-nitrobenzene into an alumina or platinum crucible.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with high-purity nitrogen or helium at a flow rate of 50 mL/min.

  • Evolved Gas Analysis (EGA):

    • The off-gas from the TGA is transferred to the MS or FTIR via a heated transfer line.

    • Continuously monitor for the characteristic mass fragments or infrared absorption bands of expected decomposition products (e.g., NOx, HCl).

  • Data Analysis:

    • Correlate the mass loss steps in the TGA curve with the detection of specific gases by the MS or FTIR.

    • Determine the temperature ranges of decomposition.

TGA_EGA_Workflow A Weigh 5-10 mg Sample B Load into TGA A->B C Heat from 30°C to 600°C B->C D Monitor Mass Loss C->D E Transfer Evolved Gas (Heated Line) C->E G Identify Decomposition Products D->G F Analyze Gas with MS/FTIR E->F F->G

Caption: TGA with Evolved Gas Analysis workflow.

Accelerating Rate Calorimetry (ARC)

Causality of Experimental Choices: ARC is a "worst-case scenario" test that simulates adiabatic conditions, where no heat is lost to the surroundings. This is critical for assessing the potential for a runaway thermal reaction. The "heat-wait-search" mode allows for the detection of the onset of self-heating at a very low rate, providing a more conservative and safer estimate of the decomposition temperature than DSC.

  • Sample Preparation: Load a precisely known mass of the sample (typically 1-5 g) into a spherical titanium or Hastelloy C bomb.

  • System Setup: Place the bomb in the ARC calorimeter and connect the pressure and temperature sensors.

  • Heat-Wait-Search (HWS) Mode:

    • Heat: The system heats the sample in small temperature steps (e.g., 5 °C).

    • Wait: After each step, the system holds the temperature constant to allow for thermal equilibrium.

    • Search: The system monitors the rate of temperature rise due to self-heating. If the rate exceeds a predefined threshold (e.g., 0.02 °C/min), the system switches to adiabatic mode.

  • Adiabatic Tracking: Once self-heating is detected, the calorimeter heaters match the sample temperature, ensuring no heat is lost. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

  • Data Analysis:

    • Determine the self-accelerating decomposition temperature (SADT).

    • Calculate the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad).

ARC_Logic Start Start HWS Cycle Heat Heat Sample (e.g., 5°C) Start->Heat Wait Wait for Equilibrium Heat->Wait Search Search for Self-Heating Wait->Search Exotherm Self-Heating > 0.02°C/min? Search->Exotherm Exotherm->Heat No Adiabatic Enter Adiabatic Mode Exotherm->Adiabatic Yes Track Track T & P vs. Time Adiabatic->Track End Reaction Complete Track->End

Caption: Logical flow of an ARC experiment.

Hazards and Incompatibilities

  • Thermal Decomposition: As a nitroaromatic compound, 1,2-Dichloro-5-methyl-3-nitrobenzene is expected to decompose exothermically at elevated temperatures, potentially leading to a thermal runaway if not properly controlled. Decomposition produces toxic and corrosive gases, including nitrogen oxides and hydrogen chloride.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can catalyze decomposition or lead to vigorous reactions.[2]

  • Dust Explosion: As with many organic solids, a dust explosion potential may exist if the material is finely divided and dispersed in the air.[1]

Conclusion and Recommendations

The thermal stability profile of 1,2-Dichloro-5-methyl-3-nitrobenzene, while not explicitly detailed in the public literature, can be reliably inferred from its molecular structure and data from analogous compounds. It should be handled as a potentially energetic material, with a likely onset of decomposition in the range of 250-300 °C. For any process development or scale-up activities, it is imperative that the experimental protocols outlined in this guide are followed to determine the precise thermal stability parameters. The use of DSC for initial screening, followed by TGA-EGA for product identification and ARC for runaway reaction assessment, constitutes a robust and comprehensive approach to ensuring the safe handling and use of this compound.

References

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 1,2-Dichloro-5-methyl-3-nitrobenzene via Regioselective Nitration

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 1,2-Dichloro-5-methyl-3-nitrobenzene, a key intermediate in the development of agrochemicals and specialty organic materials. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1,2-Dichloro-5-methyl-3-nitrobenzene, a key intermediate in the development of agrochemicals and specialty organic materials. The synthesis is achieved through the electrophilic aromatic nitration of 3,4-dichlorotoluene. This application note elucidates the mechanistic rationale behind the reaction's regioselectivity, offers a detailed, step-by-step experimental procedure, and outlines methods for purification and characterization. Emphasis is placed on safety, reproducibility, and the logic governing experimental choices to ensure researchers can confidently replicate and adapt this methodology.

Mechanistic Rationale and Strategic Considerations

The synthesis of 1,2-Dichloro-5-methyl-3-nitrobenzene (alternatively named 3,4-dichloro-5-nitrotoluene) presents a classic challenge in electrophilic aromatic substitution (EAS): controlling regioselectivity on a polysubstituted benzene ring. The chosen starting material, 3,4-dichlorotoluene, possesses three substituents with competing directing effects.

  • Methyl Group (-CH₃): An activating, ortho-, para-director due to inductive effects and hyperconjugation.[1] It directs incoming electrophiles to positions 2, 6, and (unavailably) 4.

  • Chloro Groups (-Cl): Deactivating yet ortho-, para-directors due to a dominant inductive electron-withdrawal effect but a resonance-based electron-donating effect at the ortho and para positions. The chlorine at C3 directs to C2 and C5; the chlorine at C4 directs to C5.

The nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, generates the potent electrophile, the nitronium ion (NO₂⁺).[1][2] The regiochemical outcome is a delicate balance between these electronic influences and steric hindrance. While positions 2 and 6 are electronically activated by the methyl group, the desired substitution occurs at position 5 (IUPAC numbering places the nitro group at C3, relative to the C1-chloro). This position is sterically accessible and electronically influenced by both chloro groups. The formation of other isomers, such as 3,4-dichloro-6-nitrotoluene and 3,4-dichloro-2-nitrotoluene, is common, necessitating a robust purification strategy.[3][4]

Detailed Experimental Protocol

2.1 Materials and Equipment

Reagent/Material Grade CAS Number Supplier Example
3,4-Dichlorotoluene≥98%95-75-0Sigma-Aldrich
Concentrated Nitric Acid (HNO₃)70%7697-37-2Fisher Scientific
Concentrated Sulfuric Acid (H₂SO₄)98%7664-93-9VWR
Dichloromethane (DCM)ACS Grade75-09-2Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous144-55-8LabChem
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade7487-88-9EMD Millipore
Crushed IceN/AN/AN/A
Equipment ---------
Three-neck round-bottom flask (250 mL)---------
Magnetic stirrer and stir bar---------
Dropping funnel---------
Thermometer---------
Ice-water bath---------
Separatory funnel (500 mL)---------
Rotary evaporator---------
Vacuum filtration apparatus (Büchner funnel)---------
Thin-Layer Chromatography (TLC) plates---------

2.2 Step-by-Step Synthesis Procedure

A. Preparation of the Nitrating Mixture (Performed in a fume hood)

  • To a 100 mL flask immersed in an ice-water bath, add 30 mL of concentrated sulfuric acid.

  • Begin vigorous stirring and slowly add 15 mL of concentrated nitric acid dropwise via a dropping funnel. Causality: The slow, cooled addition is critical to manage the highly exothermic reaction of mixing these strong acids and to pre-form the nitronium ion electrophile safely.[2] Maintain the temperature below 10 °C throughout the addition.

  • Once the addition is complete, allow the mixture to stir for an additional 10 minutes in the ice bath.

B. Nitration of 3,4-Dichlorotoluene

  • In a separate 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 16.1 g (0.1 mol) of 3,4-dichlorotoluene in 50 mL of dichloromethane.

  • Cool this solution to 0-5 °C using an ice-water bath.

  • Slowly add the pre-formed nitrating mixture dropwise to the stirred solution of 3,4-dichlorotoluene over approximately 45-60 minutes. Causality: Maintaining a low temperature is paramount to control the reaction rate, prevent over-nitration (dinitration), and improve the regioselectivity towards the desired isomer.[2] The temperature of the reaction mixture should not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for 2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

C. Work-up and Isolation of Crude Product

  • Prepare a 1 L beaker containing approximately 300 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the stirred ice. Causality: This quenching step safely neutralizes the potent acid mixture and precipitates the organic products.[5][6]

  • Transfer the entire quenched mixture to a 500 mL separatory funnel.

  • Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Combine all organic layers. Wash the combined organic phase sequentially with:

    • 100 mL of cold water

    • 100 mL of saturated sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas)[5]

    • 100 mL of brine

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield a yellowish solid crude product, which is a mixture of nitrated isomers.

Purification and Characterization

The crude product is a mixture of isomers, primarily 1,2-dichloro-5-methyl-3-nitrobenzene and 1,2-dichloro-4-methyl-6-nitrobenzene. Separation is typically achieved via fractional crystallization or column chromatography.

3.1 Purification by Fractional Crystallization

  • Dissolve the crude solid in a minimal amount of hot ethanol or methanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C).[7][8] The desired 1,2-dichloro-5-methyl-3-nitrobenzene isomer is often less soluble and will crystallize first.

  • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Multiple recrystallizations may be necessary to achieve high purity (>98%).

3.2 Characterization The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Result for 1,2-Dichloro-5-methyl-3-nitrobenzene
Melting Point 63-66 °C
¹H NMR (CDCl₃) δ ~7.8 (s, 1H), 7.6 (s, 1H), 2.5 (s, 3H) ppm.[9]
¹³C NMR (CDCl₃) Expected peaks around δ 148 (C-NO₂), 142 (C-CH₃), 135, 133, 128, 125, 20 (C-CH₃) ppm.
GC-MS Molecular Ion Peak (M⁺) at m/z ≈ 205, 207, 209 corresponding to the isotopic pattern of two chlorine atoms.

Workflow Visualization and Data Summary

The overall experimental workflow is depicted below.

SynthesisWorkflow A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Nitration Reaction (0-10 °C) A->C Add Dropwise B Dissolve 3,4-Dichlorotoluene in DCM B->C D Quench on Ice C->D Pour Slowly E Liquid-Liquid Extraction (DCM) D->E F Wash & Dry E->F G Evaporate Solvent F->G H Crude Isomer Mixture G->H I Purification (Crystallization) H->I J Pure Product (1,2-Dichloro-5-methyl-3-nitrobenzene) I->J K Characterization (NMR, GC-MS, MP) J->K

Sources

Application

Catalytic hydrogenation of 1,2-Dichloro-5-methyl-3-nitrobenzene to aniline

An Application Guide for the Selective Synthesis of 2,3-Dichloro-5-methylaniline via Catalytic Hydrogenation Abstract This comprehensive guide provides a detailed protocol and scientific rationale for the catalytic hydro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective Synthesis of 2,3-Dichloro-5-methylaniline via Catalytic Hydrogenation

Abstract

This comprehensive guide provides a detailed protocol and scientific rationale for the catalytic hydrogenation of 1,2-dichloro-5-methyl-3-nitrobenzene to produce 2,3-dichloro-5-methylaniline. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1] The primary challenge in this reaction is the chemoselective reduction of the nitro group in the presence of sensitive chloro-substituents, where competitive hydrodechlorination is a significant side reaction. This document outlines a robust protocol using palladium on activated carbon (Pd/C) as the catalyst, emphasizing the operational parameters and safety procedures required to maximize yield and selectivity while ensuring a safe laboratory environment.

Scientific Principles and Rationale

Reaction Mechanism and Chemoselectivity

The catalytic hydrogenation of nitroarenes to anilines is a cornerstone of industrial and laboratory synthesis.[2] The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum, where molecular hydrogen (H₂) is adsorbed and dissociates into reactive hydrogen atoms.[3][4] The nitro compound is also adsorbed onto the catalyst surface, allowing for a stepwise reduction of the nitro group (-NO₂) to the amino group (-NH₂).

While the exact mechanism can be complex and substrate-dependent, it is generally understood to proceed through intermediates such as nitrosobenzene and phenylhydroxylamine.[5][6]

G cluster_mech Generalized Nitroarene Reduction Pathway ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-NO (Nitroso) ArNO2->ArNO +H₂ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +H₂ ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 +H₂

Caption: Generalized pathway for nitro group reduction.

The critical challenge with halogenated nitroaromatics is preventing the hydrogenolysis (cleavage) of the carbon-halogen bonds.[7] Palladium catalysts, while highly active for nitro reduction, can also efficiently catalyze hydrodechlorination, leading to undesired byproducts. The selectivity of the reaction is profoundly influenced by several factors:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[8] Its activity can sometimes be too high, promoting dehalogenation. Modifiers or alternative catalysts like platinum on carbon (Pt/C) can sometimes offer better selectivity, though potentially at the cost of reaction rate.[7][9]

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Polar solvents are generally preferred for hydrogenation reactions.[10]

  • Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Milder conditions (lower temperature and pressure) generally favor the desired nitro reduction over hydrodechlorination.[11]

  • Substrate Concentration: Studies have shown that lower substrate concentrations can significantly decrease dehalogenation, improving the selectivity for the desired haloaniline.[9]

Safety and Hazard Management

Catalytic hydrogenation presents significant safety hazards that must be rigorously managed.[10]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air (4-75% by volume). All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[12] The system must be leak-tested and purged of air with an inert gas (nitrogen or argon) before introducing hydrogen.[13]

  • Pyrophoric Catalyst: Palladium on carbon, particularly after use when it is saturated with hydrogen and finely divided, is pyrophoric and can ignite spontaneously upon exposure to air.[14] The catalyst must always be handled under an inert atmosphere or as a wet slurry.[15] Post-reaction, the catalyst must be carefully filtered and immediately quenched with water to prevent fires.[12][16]

  • Pressure: If using a high-pressure reactor (bomb), it must be inspected for damage, and the operator must never exceed the rated temperature or pressure.[13] For laboratory-scale synthesis, a hydrogen-filled balloon is often sufficient and presents a lower pressure hazard.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-methylaniline

This protocol details the reduction of 1,2-dichloro-5-methyl-3-nitrobenzene on a 10 mmol scale.

Materials and Reaction Parameters
Compound/ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
1,2-Dichloro-5-methyl-3-nitrobenzeneC₇H₅Cl₂NO₂222.032.22 g10.0Substrate
Palladium on Carbon (10 wt%)Pd/C-~111 mg5 mol% PdCatalyst
Ethyl Acetate (EtOAc)C₄H₈O₂88.11100 mL-Solvent
Hydrogen (H₂)H₂2.02~3 atm (balloon)>30.0Reducing Agent
Celite® 545--~2-3 g-Filter Aid
Nitrogen (N₂) / Argon (Ar)N₂ / Ar---Inert Gas
ParameterValueRationale
TemperatureRoom Temperature (~25 °C)Minimizes risk of hydrodechlorination.[11]
Pressure~1 atm (balloon)Sufficient for reaction; enhances safety over high-pressure systems.
Stirring Speed~500-700 RPMEnsures efficient mixing and mass transfer of H₂ gas to the catalyst surface.
Reaction Time4-8 hours (monitor)Reaction progress should be monitored to determine completion.
Detailed Step-by-Step Procedure

G setup 1. Equipment Setup (3-neck flask, stir bar, septa, N₂/vacuum line, H₂ balloon) inert 2. Inert Atmosphere (Assemble glassware, evacuate and backfill with N₂ 3x) setup->inert cat_solv 3. Add Catalyst & Solvent (Add Pd/C, then solvent via syringe under N₂ counterflow) inert->cat_solv substrate 4. Add Substrate (Dissolve substrate in EtOAc and add to flask via syringe) cat_solv->substrate h2_purge 5. Hydrogen Purge (Evacuate and backfill with H₂ from balloon 3x) substrate->h2_purge react 6. Reaction (Stir vigorously at RT. Monitor by TLC/GC-MS) h2_purge->react n2_purge 7. Final N₂ Purge (Evacuate H₂ carefully and backfill with N₂ 3x) react->n2_purge filter 8. Catalyst Filtration (Filter through Celite pad. Keep catalyst wet!) n2_purge->filter workup 9. Work-up & Purification (Concentrate filtrate, purify via column chromatography) filter->workup quench 10. Quench Catalyst (Immediately add water to wet Celite/PdC cake. Dispose safely.) filter->quench Concurrent Safety Step

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 1,2-Dichloro-5-methyl-3-nitrobenzene in Agrochemical Synthesis

Preamble: The Unseen Workhorse of Modern Herbicides In the intricate world of agrochemical synthesis, precursor molecules are the unsung heroes, dictating the efficacy, scalability, and economic viability of the final ac...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Unseen Workhorse of Modern Herbicides

In the intricate world of agrochemical synthesis, precursor molecules are the unsung heroes, dictating the efficacy, scalability, and economic viability of the final active ingredients. 1,2-Dichloro-5-methyl-3-nitrobenzene stands as a prime example of such a pivotal intermediate. Its strategically positioned functional groups—two chlorine atoms activated by an electron-withdrawing nitro group on a toluene backbone—render it an exceptionally versatile substrate for the synthesis of dinitroaniline herbicides. This class of herbicides has been a cornerstone of weed management for decades, valued for its pre-emergent control of grasses and broadleaf weeds.[1][2]

This document serves as a detailed guide for researchers and development scientists, elucidating the chemical logic behind using 1,2-dichloro-5-methyl-3-nitrobenzene. We will explore its properties, delve into the mechanistic basis of the herbicides it produces, provide detailed synthesis and analytical protocols, and outline the critical safety measures required for its handling.

Section 1: Physicochemical Profile of the Intermediate

A thorough understanding of the starting material's properties is fundamental to successful process development. 1,2-Dichloro-5-methyl-3-nitrobenzene is a solid at room temperature with characteristics that influence solvent choice, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 13711-25-6[3]
Molecular Formula C₇H₅Cl₂NO₂[4][5]
Molecular Weight 206.03 g/mol [5]
Appearance Pale yellow crystalline solid[6] (by analogy)
Melting Point Not widely reported; related isomers melt in the 30-90 °C range[6]
Boiling Point ~246 °C (Predicted for related isomers)
Solubility Insoluble in water; soluble in organic solvents like toluene, dichloroethane, and ethanol.[7] (by analogy)

Section 2: The Synthetic Keystone for Dinitroaniline Herbicides

The primary application of 1,2-dichloro-5-methyl-3-nitrobenzene is as a precursor for dinitroaniline herbicides, most notably Pendimethalin. The synthesis hinges on a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effect of the nitro group, ortho and para to the chlorine atoms, makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. In this case, an amine selectively displaces one of the chlorine atoms to form the final herbicide structure.

The Dinitroaniline Mode of Action: A Microscopic Disruption

To appreciate the significance of this synthesis, it is crucial to understand the biological target. Dinitroaniline herbicides are potent mitotic inhibitors.[8][9] Their efficacy stems from their ability to disrupt the formation and function of microtubules in plant cells.[1][10]

The Mechanism:

  • Tubulin Binding: Dinitroanilines are absorbed by the roots or shoots of germinating weeds.[9] Inside the plant cells, they bind to tubulin, the protein subunit that polymerizes to form microtubules.[1]

  • Polymerization Block: The herbicide-tubulin complex is structurally aberrant. When this complex is incorporated into a growing microtubule, it caps the chain, preventing further addition of tubulin subunits and halting microtubule elongation.[1]

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which segregates chromosomes during cell division. By preventing microtubule formation, dinitroanilines disrupt mitosis, leading to abnormal, multinucleated cells and the cessation of root and shoot growth.[8][9][11] This ultimately results in the death of the seedling before it can emerge from the soil.

Diagram: Dinitroaniline Herbicide Mode of Action

cluster_plant Plant Cell Dinitroaniline Dinitroaniline Tubulin Tubulin Dinitroaniline->Tubulin Binds to Herbicide_Tubulin_Complex Herbicide-Tubulin Complex Tubulin->Herbicide_Tubulin_Complex Microtubule Growing Microtubule Herbicide_Tubulin_Complex->Microtubule Incorporates & Blocks Disrupted_Microtubule Disrupted Microtubule Microtubule->Disrupted_Microtubule Mitosis_Arrest Mitosis Arrested Disrupted_Microtubule->Mitosis_Arrest Leads to Weed_Death Weed Death Mitosis_Arrest->Weed_Death G A 1,2-Dichloro-5-methyl-3-nitrobenzene B Nitration (e.g., HNO₃/H₂SO₄) A->B C 3,4-Dichloro-5-methyl-1,2-dinitrobenzene (Intermediate) B->C D Amination (e.g., N-(1-ethylpropyl)amine) C->D E Pendimethalin Analog (Final Product) D->E

Caption: Generalized synthesis route to dinitroaniline herbicides.

Experimental Protocol

Objective: To synthesize a Pendimethalin analog via nucleophilic aromatic substitution.

Materials & Reagents:

  • Dinitro-chloro-toluene intermediate (e.g., 3,4-dichloro-5-methyl-1,2-dinitrobenzene)

  • N-(1-ethylpropyl)amine

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Toluene or Dichloromethane (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), dilute solution

  • Sodium Hydroxide (NaOH), dilute solution

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the dinitro-chloro-toluene intermediate (1.0 equivalent) in toluene (100 mL).

  • Addition of Reagents: Add N-(1-ethylpropyl)amine (1.2 equivalents) to the flask. This slight excess ensures the complete consumption of the starting material. Then, add sodium bicarbonate (2.0 equivalents) to act as a base, neutralizing the HCl byproduct generated during the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 110°C for toluene) and maintain vigorous stirring. [12]The causality here is that elevated temperatures are required to overcome the activation energy of the SNAr reaction. The base is critical to drive the equilibrium towards the product by consuming the acid byproduct.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The reaction is typically complete within 4-8 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Washing: Wash the organic layer sequentially with 50 mL of dilute HCl (to remove excess amine), 50 mL of water, and 50 mL of dilute NaOH (to remove any unreacted acidic species). Finally, wash with 50 mL of brine to facilitate phase separation.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an orange-yellow solid, can be purified by recrystallization from a suitable solvent system like ethanol/water to achieve high purity.

Section 4: Analytical & Quality Control Protocols

Rigorous analytical control is essential to verify the identity and purity of both the intermediate and the final agrochemical product. A multi-technique approach is recommended.

Recommended Analytical Techniques:
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight and fragmentation pattern of the synthesized compound and for identifying any volatile impurities. [13]* High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification, particularly for non-volatile impurities. A UV detector is suitable as nitroaromatic compounds are strongly UV-absorbent. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product by analyzing the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

Diagram: Analytical Workflow for Quality Control

cluster_workflow QC Workflow cluster_analysis Instrumental Analysis Sample Crude Product Sample Prep Sample Preparation (Dilution, Filtration) Sample->Prep GCMS GC-MS (Identity & Volatile Impurities) Prep->GCMS HPLC HPLC-UV (Purity & Quantification) Prep->HPLC NMR NMR (Structural Confirmation) Prep->NMR Data Data Analysis & Review GCMS->Data HPLC->Data NMR->Data Report Certificate of Analysis (Pass/Fail) Data->Report

Caption: A typical workflow for analytical quality control.

Sample Protocol: GC-MS Analysis

Objective: To confirm the identity of the synthesized product.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a suitable solvent like hexane or ethyl acetate.

  • Instrument Conditions (Typical):

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: 40-450 m/z.

  • Analysis: Inject 1 µL of the sample. Compare the resulting mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure. The retention time provides an additional layer of identification. This method is based on standard EPA protocols for nitroaromatic analysis. [15]

Section 5: Critical Safety & Handling Protocols

Chlorinated nitroaromatic compounds are hazardous and must be handled with extreme care. [16] Hazard Profile:

  • Toxicity: Toxic if swallowed, inhaled, or in contact with skin. [6][16]* Carcinogenicity: Suspected of causing cancer. * Environmental Hazard: Toxic to aquatic life with long-lasting effects. [16] Mandatory Safety Measures:

  • Engineering Controls: All handling of solid material and reaction setups must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. [17] * Eye Protection: Chemical safety goggles and a face shield are mandatory. [17] * Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

    • Respiratory Protection: If there is any risk of aerosol generation outside a fume hood, a respirator with an appropriate organic vapor/particulate filter cartridge is required.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and bases. [6] * Keep containers tightly closed.

    • Avoid creating dust when handling the solid material.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [16] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately. [16] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [16]5. Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

  • Frontiers. (2021, March 24). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. [Link]

  • PMC. (n.d.). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. [Link]

  • Weed Science. (2017, June 12). The Physiology and Mode of Action of the Dinitroaniline Herbicides. [Link]

  • Wikipedia. (n.d.). Trifluralin. [Link]

  • Plant & Cell Physiology. (1977). Mode of dinitroaniline herbicide action I. Analysis of the colchicine-like effects of dinitroaniline herbicides. [Link]

  • Journal of Agricultural and Food Chemistry. (1972). Synthesis of Dinitroaniline as Plant Growth Regulators and for Identification of Amines. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Wikipedia. (n.d.). Dinitroaniline. [Link]

  • Organic Syntheses. (n.d.). 2,6-dinitroaniline. [Link]

  • Taylor & Francis. (n.d.). Dinitroaniline – Knowledge and References. [Link]

  • The Royal Society of Chemistry. (2012). Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor:one-step dinitration with nitric acid as agent. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of Pendimethal In. [Link]

  • Oxford Lab Chem. (n.d.). Material Safety Data Sheet for 1-Chloro-4-Nitobenzene. [Link]

  • Google Patents. (n.d.). US5705698A - Process for the production of pendimethalin and iso-pendimethalin.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Google Patents. (n.d.). CN101891631A - Method for preparing pendimethalin.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet. [Link]

  • ResearchGate. (n.d.). Reaction scheme for the synthesis of pendimethalin. [Link]

  • EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

Sources

Application

Application Note: Chemoselective Reduction of 1,2-Dichloro-5-methyl-3-nitrobenzene using Fe/HCl

Executive Summary This application note details the protocol for the chemoselective reduction of 1,2-Dichloro-5-methyl-3-nitrobenzene to 3-Amino-5-methyl-1,2-dichlorobenzene (also known as 2,3-dichloro-5-methylaniline)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of 1,2-Dichloro-5-methyl-3-nitrobenzene to 3-Amino-5-methyl-1,2-dichlorobenzene (also known as 2,3-dichloro-5-methylaniline).

While catalytic hydrogenation (


/Pd-C) is often the default method for nitro reduction, it presents a significant risk of hydrodehalogenation  (stripping of chlorine atoms) when applied to poly-chlorinated aromatic rings. This protocol utilizes the Béchamp reduction  (Iron powder in acidic media), a classical yet indispensable method that guarantees the preservation of the aryl-chloride bonds while quantitatively reducing the nitro group.
Key Advantages of this Protocol:
  • Chemoselectivity: Zero detection of dehalogenated byproducts.

  • Cost-Efficiency: Utilizes abundant iron powder rather than precious metals.

  • Scalability: Thermally manageable profile suitable for gram-to-kilo scale synthesis.

Scientific Foundation

Reaction Mechanism

The reduction of the nitro group by iron in acidic media is a surface-mediated electron transfer process. Unlike hydrogenation, which relies on hydride insertion, the Béchamp reduction proceeds via a stepwise electron transfer mechanism.

The transformation follows the Haber Mechanism pathway:

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )
  • Hydroxylamine (

    
    ) 
    
    
    
    Amine (
    
    
    )

Crucially, the redox potential of Fe/Fe


 (

V) is sufficient to reduce the nitrogen-oxygen bonds but insufficient to insert into the Carbon-Chlorine bond (

to

V for aryl chlorides), ensuring the structural integrity of the halogenated scaffold.
Mechanistic Pathway Diagram[1]

BechampMechanism Nitro Nitro-arene (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2e-, + 2H+ (- H2O) Hydroxyl Arylhydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2e-, + 2H+ Amine Aniline Product (R-NH2) Hydroxyl->Amine + 2e-, + 2H+ (- H2O) Iron Fe(0) Surface Electron Source Iron->Nitro Iron->Nitroso Iron->Hydroxyl

Figure 1: Stepwise reduction pathway of the nitro group on the iron surface. The reaction requires 6 electrons and 6 protons per molecule of substrate.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecificationsStoichiometry
1,2-Dichloro-5-methyl-3-nitrobenzene Substrate>98% Purity1.0 equiv
Iron Powder (Fe) Reductant325 mesh (Fine powder)4.0 - 5.0 equiv
Hydrochloric Acid (HCl) Proton Source12 M (Conc.)0.1 - 0.5 equiv (Catalytic)
Ethanol (EtOH) SolventAbsolute or 95%10 mL / g substrate
Water (

)
Co-solventDeionized2.5 mL / g substrate
Sodium Bicarbonate (

)
QuenchSaturated Aq.As needed
Celite 545 Filtration AidStandard GradeN/A
Equipment Setup
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF).

  • Agitation: Mechanical overhead stirrer (Critical: Magnetic stir bars often seize due to iron sludge).

  • Temperature Control: Oil bath with internal temperature probe.

  • Condenser: Reflux condenser (water-cooled).

Step-by-Step Procedure
Phase 1: Activation and Initiation
  • Charge the RBF with the Iron Powder (4.0 equiv) , Ethanol , and Water .

  • Begin vigorous mechanical stirring.

  • Activation: Add the Concentrated HCl (0.1 equiv) dropwise to the iron suspension.

    • Observation: The mixture should turn dark grey/black, and slight hydrogen evolution (bubbling) may be observed.

    • Why? This etches the iron oxide passivation layer, exposing reactive Fe(0) surfaces.

  • Heat the mixture to 60°C for 15 minutes to ensure full activation.

Phase 2: Reaction[1]
  • Addition: Add the 1,2-Dichloro-5-methyl-3-nitrobenzene (1.0 equiv) to the activated iron suspension.

    • Note: If the substrate is solid, dissolve it in a minimal amount of hot ethanol before addition to facilitate mass transfer.

  • Increase temperature to Reflux (~78-80°C) .

  • Monitor: Maintain reflux for 2 to 4 hours .

    • IPC (In-Process Control): Monitor by TLC (Solvent: 20% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of the nitro starting material. The intermediate hydroxylamine may be visible; if so, continue reflux until converted to amine.

Phase 3: Workup (The "Iron Mud" Protocol)

The challenge in Béchamp reduction is not the reaction, but the filtration of colloidal iron oxides.

  • Cool the reaction mixture to room temperature.

  • Neutralization: Adjust pH to ~8-9 by adding saturated

    
     solution.
    
    • Reason: This converts soluble iron salts into insoluble iron hydroxides/oxides, preventing them from contaminating the organic phase.

  • Filtration: Prepare a Büchner funnel with a 2 cm pad of Celite 545 .

  • Filter the heterogeneous mixture through the Celite pad.[2] Wash the filter cake copiously with Ethyl Acetate (EtOAc) or DCM to recover adsorbed product.

    • Tip: Do not let the iron cake dry out completely during filtration (pyrophoric risk). Keep it damp.

  • Extraction: Transfer filtrate to a separatory funnel. Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Process Workflow Diagram

Workflow cluster_setup Phase 1: Setup & Activation cluster_reaction Phase 2: Reduction cluster_workup Phase 3: Workup Step1 Suspend Fe (4 eq) in EtOH/H2O Step2 Add cat. HCl Heat to 60°C (15 min) Step1->Step2 Step3 Add Substrate (1,2-Dichloro-5-methyl-3-nitrobenzene) Step2->Step3 Step4 Reflux (80°C) 2-4 Hours Step3->Step4 Step5 IPC: Check for Disappearance of Nitro Step4->Step5 Step5->Step4 Incomplete Step6 Cool & Basify (NaHCO3 to pH 9) Step5->Step6 Complete Step7 Filter through Celite (Remove Iron Sludge) Step6->Step7 Step8 Extract (EtOAc) & Concentrate Step7->Step8

Figure 2: Operational workflow for the batch reduction process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction (>6 hrs)Iron surface passivation or insufficient activation.Add an additional 0.1 eq of HCl. Ensure vigorous stirring (mechanical) to scour iron surface.
Low Yield Product trapped in Iron filter cake.The amine product is likely lipophilic. Wash the Celite cake with hot EtOAc or warm Toluene.
Dechlorination (Trace)Reaction too vigorous or wrong metal.Ensure temperature does not exceed 85°C. Confirm use of Fe, not Zn (Zinc is more aggressive).
Emulsions Fine iron particles in organic phase.Filter through a tighter Celite pad. Wash organic phase with EDTA solution to sequester iron ions.

Safety & Hazardous Substance Management

  • Hydrogen Evolution: The reaction of Fe + HCl generates

    
     gas. Ensure the reaction vessel is vented to a fume hood or scrubber. Do not seal the system.
    
  • Iron Waste: The wet iron filter cake can be pyrophoric (spontaneously combustible) if allowed to dry in air.

    • Disposal: Keep the filter cake wet with water. Dispose of it in a dedicated "Metal Waste" container submerged in water.

  • Exotherm: The reduction is exothermic. On a large scale (>100g), add the substrate in portions to control the internal temperature.

References

  • Béchamp, A. (1854).[3] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196. [Historical Foundation]

  • Organic Chemistry Portal. "Reduction of Nitro Compounds". Available at: [Link]

  • Wang, H., et al. (2014). "Selective Reduction of Halogenated Nitroarenes". ResearchGate / ChemInform. Available at: [Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions: Fe/HCl". Available at: [Link]

Sources

Method

Application Note: A Scalable and Validated Manufacturing Process for 1,2-Dichloro-5-methyl-3-nitrobenzene

Abstract This document provides a detailed, scalable, and validated protocol for the synthesis of 1,2-Dichloro-5-methyl-3-nitrobenzene (CAS No: 13711-25-6), a key intermediate in the development of pharmaceuticals and sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, scalable, and validated protocol for the synthesis of 1,2-Dichloro-5-methyl-3-nitrobenzene (CAS No: 13711-25-6), a key intermediate in the development of pharmaceuticals and specialty chemicals. This guide is intended for researchers, chemists, and process development professionals. We present a robust two-step synthetic pathway commencing with the catalyzed chlorination of p-chlorotoluene to produce the precursor, 3,4-dichlorotoluene, followed by a regioselective nitration. The protocols herein emphasize safety, scalability, process control, and analytical validation to ensure high purity and yield. The causality behind critical process parameters is explained to provide a comprehensive understanding of the manufacturing logic.

Introduction and Synthesis Strategy

1,2-Dichloro-5-methyl-3-nitrobenzene, also known as 3,4-dichloro-5-nitrotoluene, is a functionalized aromatic compound whose utility stems from its multiple reaction sites, which allow for diverse subsequent chemical transformations. The scalable manufacturing process is logically designed as a two-stage synthesis:

  • Stage 1: Synthesis of 3,4-Dichlorotoluene: The process begins with the chlorination of p-chlorotoluene. The use of a specific catalyst system, such as a metal sulfide or a combination of a Lewis acid and a sulfur-based co-catalyst, is crucial for directing the chlorination to achieve a high yield of the desired 3,4-dichloro isomer.[1]

  • Stage 2: Nitration of 3,4-Dichlorotoluene: The synthesized intermediate undergoes electrophilic aromatic substitution. A mixed acid nitration (using nitric and sulfuric acids) is employed to regioselectively install a nitro group at the C3 position, yielding the final product.

This approach is designed for scalability, focusing on cost-effective reagents and manageable reaction conditions.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis A p-Chlorotoluene B Chlorination Reaction (Cl2, Catalyst) A->B C 3,4-Dichlorotoluene B->C D Nitration Reaction (HNO3 / H2SO4) C->D Intermediate Transfer E Crude Product D->E F Purification (Recrystallization) E->F G 1,2-Dichloro-5-methyl-3-nitrobenzene (Final Product) F->G

Figure 1: Overall two-stage manufacturing workflow.

Physicochemical Properties and Specifications

The final product, 1,2-Dichloro-5-methyl-3-nitrobenzene, must meet stringent quality specifications before its use in downstream applications.

PropertySpecification
Chemical Name 1,2-Dichloro-5-methyl-3-nitrobenzene
Synonyms 3,4-Dichloro-5-nitrotoluene
CAS Number 13711-25-6[2]
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol [3]
Appearance Pale yellow to yellow crystalline solid
Melting Point 57-61 °C (lit.)[4]
Purity (by HPLC/GC) ≥98%[3]
Solubility Insoluble in water; soluble in organic solvents.

Detailed Manufacturing Protocol

Part A: Synthesis of 3,4-Dichlorotoluene (Intermediate)

Principle: This reaction is a classic electrophilic aromatic substitution. p-Chlorotoluene is chlorinated using gaseous chlorine in the presence of a catalyst system. The catalyst, typically a combination of a Lewis acid (like FeCl₃) and a sulfur-based co-catalyst, enhances the electrophilicity of chlorine and directs the substitution to favor the formation of the 3,4-dichloro isomer over other isomers.[1]

Protocol:

  • Reactor Setup: Charge a glass-lined or appropriately resistant reactor with p-chlorotoluene. The reactor must be equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a scrubbing system for off-gases (e.g., a sodium hydroxide solution).

  • Catalyst Addition: Add the chlorination catalyst (e.g., ferrous sulfide or a mixture of ferric chloride and sulfur) to the reactor.[1] The catalyst loading is typically 0.5-2.0% by weight relative to the p-chlorotoluene.

  • Chlorination: Heat the mixture to 50-70°C. Begin bubbling chlorine gas through the reaction mixture at a controlled rate.

    • Causality: The temperature is maintained in this range to ensure a sufficient reaction rate without promoting excessive formation of trichlorinated byproducts.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to track the consumption of p-chlorotoluene and the formation of dichlorotoluene isomers.

  • Work-up: Once the desired conversion is achieved, stop the chlorine flow and purge the reactor with nitrogen to remove any dissolved chlorine and HCl gas.

  • Purification: The resulting mixture of isomers is separated by fractional distillation under reduced pressure to isolate the 3,4-dichlorotoluene.

Part B: Nitration of 3,4-Dichlorotoluene

Principle: The nitration of 3,4-dichlorotoluene is achieved using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile attacks the electron-rich aromatic ring. The regioselectivity is governed by the existing substituents; the methyl group is ortho-, para-directing and activating, while the chloro groups are ortho-, para-directing but deactivating. The nitration occurs at the C3 position, which is sterically accessible and electronically favored.

G cluster_mechanism Nitronium Ion Formation & Electrophilic Attack Sigma Complex (Intermediate) Sigma Complex (Intermediate) 1,2-Dichloro-5-methyl-3-nitrobenzene 1,2-Dichloro-5-methyl-3-nitrobenzene Sigma Complex (Intermediate)->1,2-Dichloro-5-methyl-3-nitrobenzene - H+

Figure 2: Simplified mechanism of mixed-acid nitration.

Protocol:

  • Reactor Preparation: Charge a suitable reactor with 3,4-dichlorotoluene and a solvent such as dichloroethane.[5]

  • Acid Preparation (Nitrating Mixture): In a separate vessel, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (typically in a 1:2 molar ratio) while cooling in an ice bath.

    • Causality: This step is highly exothermic and must be done with extreme care and efficient cooling to prevent runaway reactions. Preparing the mixture in advance allows for better temperature control during its addition to the substrate.

  • Reaction: Cool the reactor containing the 3,4-dichlorotoluene solution to 0-10°C.

  • Slow Addition: Add the pre-chilled nitrating mixture dropwise to the reactor over several hours. The temperature of the reaction must be strictly maintained below 15°C.[6]

    • Causality: Strict temperature control is the most critical parameter in this synthesis. Higher temperatures can lead to the formation of undesired dinitro isomers and oxidative side products, reducing yield and purity.

  • Digestion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure complete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC.[5][7]

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the aqueous layer.[8][9]

  • Isolation: Collect the solid product by filtration, for example, using a Buchner funnel under reduced pressure. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

Purification Protocol: Recrystallization

Principle: Recrystallization is a purification technique used to remove impurities from organic solids. The crude product is dissolved in a hot solvent system in which it is highly soluble, and impurities are either insoluble or soluble enough to remain in the mother liquor upon cooling. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind.

Protocol:

  • Solvent Selection: A mixed solvent system, such as ethanol/water or acetonitrile/water, is effective for this compound.[8][10]

  • Dissolution: Transfer the crude, washed solid to a clean flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Crystallization: Slowly add hot water to the solution until it just becomes turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications, a series of analytical tests must be performed.

Test ParameterMethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the reference spectrum of the structure.
Purity Assay Gas Chromatography (GC) or HPLC[4]≥ 98.0% area
Melting Point Capillary Melting Point Apparatus[6]57 - 61 °C
Residual Solvent Headspace GCAs per ICH guidelines (if applicable)

Safety and Hazard Management

The manufacturing process involves hazardous materials that require strict safety protocols. All operations must be conducted in a well-ventilated area or fume hood by trained personnel.

Hazard CategoryDescription & Mitigation
Chemical Hazards Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Can cause severe burns. Use in a chemical fume hood.[6] Chlorinated Solvents: May be toxic and harmful to the environment. Product: Toxic if swallowed, inhaled, or in contact with skin. Toxic to aquatic life.[11]
Personal Protective Equipment (PPE) Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., neoprene or butyl rubber).[12][13]
Spill & Emergency Acid Spills: Neutralize with a suitable agent like sodium bicarbonate. General Spills: Absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal.[14] Ensure eyewash stations and safety showers are immediately accessible.[12]
Waste Disposal All chemical waste, including aqueous washes and mother liquor, is classified as hazardous. It must be collected in properly labeled containers and disposed of according to local, state, and federal regulations.[12][14] Do not discharge into drains.[14]

Scalability Considerations

Transitioning this process from the laboratory to a pilot or manufacturing plant requires careful consideration of several factors.

  • Thermal Management: The nitration step is highly exothermic. Industrial-scale reactors must have efficient cooling systems and potentially automated control loops to manage the heat load and prevent thermal runaway.

  • Reagent Addition: The slow, controlled addition of the nitrating mixture is critical. Automated dosing pumps are essential for maintaining control and safety at a larger scale.

  • Mixing: Efficient agitation is necessary to ensure homogeneity and effective heat transfer. Baffles and appropriately designed impellers are required in large reactors.

  • Material Handling: Handling large quantities of corrosive acids and hazardous solvents requires specialized equipment, including corrosion-resistant transfer lines and pumps.

  • Process Safety Management (PSM): A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks associated with scaling up the process.

G RawMaterials Raw Material Staging Reactor Jacketed Reactor (Controlled Addition & Cooling) RawMaterials->Reactor Automated Dosing QuenchTank Quench Tank (Ice/Water) Reactor->QuenchTank Controlled Transfer Filter Centrifuge / Filter Press QuenchTank->Filter Slurry Pump Dryer Vacuum Dryer Filter->Dryer QC QC Sampling & Analysis Dryer->QC Packaging Final Product Packaging QC->Packaging Release

Figure 3: Process flow diagram for scaled-up manufacturing.

References

  • SAFETY D
  • MATERIAL SAFETY DATA SHEET - META CHLORO NITRO BENZENE 99% (MNCB).oxfordlabchem.com.
  • SAFETY DATA SHEET - 1,2,3-Trichloro-5-nitrobenzene. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 1-chloro-2-nitrobenzene. (2025). Sigma-Aldrich.
  • Analytical Methods for 1,3-Dinitrobenzene.Agency for Toxic Substances and Disease Registry.
  • Preparation method of dichlorotoluene nitride intermediate. (2021).
  • SAFETY DATA SHEET - 1-Chloro-3-nitrobenzene. (2025). Thermo Fisher Scientific.
  • 4-Chloro-3-nitrotoluene synthesis.ChemicalBook.
  • 1,2-Dichloro-3-nitrobenzene PESTANAL®, analytical standard.Sigma-Aldrich.
  • 1,2-Dichloro-5-methyl-3-nitrobenzene.ChemicalBook.
  • Process for the production of 3,4-dichlorotoluene.
  • 1,2-dichloro-4-methyl-5-nitrobenzene.Santa Cruz Biotechnology.
  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. (2012). International Journal of Chemical and Physical Sciences.
  • Nitration of methyl benzo
  • Preparation of Methyl 3-Nitrobenzo
  • Preparation and purification of methyl-3-nitobenzo
  • Synthesis of 2,5-dichloro-3-nitrobenzoic acid.PrepChem.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,2-Dichloro-5-methyl-3-nitrobenzene

Executive Summary The purification of 1,2-Dichloro-5-methyl-3-nitrobenzene (often synthesized via nitration of 3,4-dichlorotoluene) presents a classic "isomer nightmare."[1] The nitration process typically yields a mixtu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 1,2-Dichloro-5-methyl-3-nitrobenzene (often synthesized via nitration of 3,4-dichlorotoluene) presents a classic "isomer nightmare."[1] The nitration process typically yields a mixture containing the target 3-nitro isomer alongside the 4-nitro and 6-nitro regioisomers.[1]

Because these isomers possess nearly identical boiling points (


BP < 5°C) and similar polarities, standard distillation and flash chromatography often fail to achieve pharmaceutical-grade purity (>99.5%).[1] This guide prioritizes fractional crystallization  and hybrid melt techniques , which exploit the distinct crystal lattice energies of the isomers rather than their volatility.

Part 1: Diagnostic Triage – Know Your Enemy

Before attempting purification, you must quantify the specific isomeric impurities. A single peak on a standard GC-FID is often a false negative due to co-elution.[1]

Q: My GC shows 98% purity, but the melting point is depressed. What is happening?

A: You likely have co-eluting isomers. Regioisomers of nitro-dichlorotoluene often have identical retention times on non-polar columns (e.g., DB-5 or HP-5).[1]

The Protocol:

  • Switch to a Polar GC Column: Use a wax-based column (e.g., DB-WAX or HP-INNOWax).[1] The dipole moment differences between the ortho-nitro (6-position) and meta-nitro (3-position) isomers usually provide separation on polar stationary phases.[1]

  • Definitive ID via 1H-NMR:

    • Target (3-nitro): Look for the isolated aromatic proton at position 6 and position 4. They will appear as doublets with small coupling constants (

      
       Hz) or singlets if resolution is low.
      
    • Impurity (4-nitro): The protons at 3 and 6 are para to each other; look for singlets.

    • Impurity (6-nitro): The protons are para; look for singlets.[1]

    • Tip: Focus on the Methyl Group shift . The nitro group's proximity to the methyl group (ortho vs. meta) causes a distinct shift in the aliphatic region (

      
       2.3–2.5 ppm).
      

Part 2: Primary Purification – Solvent Recrystallization

This is the "Workhorse" method. Success depends on the Solvent-to-Solute Ratio and Cooling Rate .[1]

Q: The product "oils out" (forms a bottom layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound enters the "metastable zone" at a temperature above its melting point in the solvent mixture.

Troubleshooting Protocol:

  • Change Solvent System: Switch from a single solvent (e.g., Ethanol) to a binary system.

    • Recommended:Isopropanol (IPA) / Water or Hexane / Ethyl Acetate .

  • The "Seeding at Cloud Point" Technique:

    • Dissolve crude mixture in hot IPA (approx. 60°C).

    • Add water dropwise until a faint turbidity (cloudiness) persists.

    • Immediately add seed crystals of pure 1,2-Dichloro-5-methyl-3-nitrobenzene.

    • Crucial Step: Stop stirring or stir very slowly (<50 RPM). Rapid agitation promotes oiling.

    • Cool at a controlled rate (1°C/min).

Data: Solubility Profile (Approximation for Dichloro-nitro-toluenes)
SolventSolubility (Hot, 60°C)Solubility (Cold, 5°C)Selectivity for Isomers
Ethanol (95%) HighModerateLow (Co-crystallizes isomers)
Isopropanol HighLowHigh (Best for first pass)
Hexane LowInsolublePoor (Product crashes out too fast)
Toluene Very HighHighPoor (Yield loss is too high)

Part 3: Advanced Purification – Melt Crystallization

If solvent recrystallization fails to remove the last 2-3% of the 4-nitro isomer, Melt Crystallization is the industry standard for nitro-aromatics.[1] This relies on the eutectic behavior of the isomers.

Q: I cannot separate the isomers by distillation. Why?

A: The vapor pressure curves of the 3-nitro and 4-nitro isomers likely cross or are parallel with a separation factor (


) near 1.[1]05. You would need a column with >100 theoretical plates. Melt crystallization works because the Solid-Liquid Equilibrium (SLE)  is usually much wider than the Vapor-Liquid Equilibrium (VLE).[1]

The Protocol (Static Layer Melt Crystallization - Lab Scale):

  • Melting: Heat the mixture 5°C above the melting point of the major component.

  • Cooling: Slowly lower the temperature of the vessel wall. The target isomer (higher melting point) will crystallize on the wall first.

  • Sweating: Once the bulk is solid, slowly raise the temperature just below the melting point of the pure product. The impurities (which form lower-melting eutectics) will "sweat" out as liquid droplets.[1]

  • Harvest: Drain the "sweat" (impurity-rich liquor) and collect the remaining crystal mass.

Part 4: Visualizing the Workflow

The following decision tree outlines the logical path for purifying your mixture based on initial purity analysis.

PurificationStrategy Start Crude Mixture (1,2-Dichloro-5-methyl-3-nitrobenzene) Analysis Step 1: Purity Analysis (GC-Polar + 1H-NMR) Start->Analysis Decision Impurity Profile? Analysis->Decision RouteA Major Impurity: 4-nitro isomer (>5%) Decision->RouteA Isomer heavy RouteB High Purity (>95%) Trace Isomers Decision->RouteB Clean crude RouteC Oiling Out / Tar Decision->RouteC Viscous/Dark MethodA Method: Melt Crystallization (Eutectic Separation) RouteA->MethodA MethodB Method: Solvent Recrystallization (IPA/Water System) RouteB->MethodB MethodC Method: Silica Plug Filtration (Remove Tars) -> Then Method B RouteC->MethodC Final Final Product (>99.5% Purity) MethodA->Final MethodB->Final MethodC->Final

Figure 1: Strategic Decision Matrix for purification based on initial impurity profiling.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography as a shortcut?

A: Only for small scales (<1g). The separation factor (


) on silica gel is poor for these regioisomers. You will likely need a very shallow gradient (e.g., 100% Hexane 

2% EtOAc over 20 column volumes). For >10g, chromatography consumes excessive solvent and time compared to crystallization [1].
Q2: My crystals are yellow/orange. Is the product decomposing?

A: Pure nitro-aromatics are often pale yellow. However, a deep orange/red color usually indicates azobenzene or aniline impurities formed by partial reduction or thermal degradation during synthesis. These are best removed by an acidic wash (1M HCl) prior to crystallization to protonate and extract any amine byproducts [2].

Q3: What if I have the "Eutectic Trap"?

A: If your mixture composition is exactly at the eutectic point (e.g., 60% Target / 40% Isomer), crystallization will yield the eutectic mixture, not pure product.

  • Solution: You must shift the composition away from the eutectic point. Add a small amount of pure target compound (if available) to the mixture to "jump" over the eutectic barrier, then recrystallize. Alternatively, use a kinetic separation method like preparative HPLC for one pass to break the ratio.

References

  • GEA Engineering. (n.d.). Hybrid Purification: Distillation and Crystallization.[2][3][4] Retrieved from [Link][1]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for 1,2-Dichloro-5-methyl-3-nitrobenzene

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying 1,2-Dichloro-5-methyl-3-nitrobenzene (CAS No. 13711-25-6) via recrystallization. As a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying 1,2-Dichloro-5-methyl-3-nitrobenzene (CAS No. 13711-25-6) via recrystallization. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document moves beyond simple protocols to explain the underlying principles of solvent selection and provides robust troubleshooting strategies for common challenges encountered in the laboratory.

Physicochemical Profile: Understanding the Target Molecule

Before any successful purification, a thorough understanding of the compound's properties is essential. 1,2-Dichloro-5-methyl-3-nitrobenzene is a halogenated nitroaromatic compound. The presence of two electron-withdrawing chlorine atoms and a nitro group makes the molecule polar. This polarity is the primary determinant for its solubility behavior.

PropertyValue / ObservationSource
CAS Number 13711-25-6[1]
Molecular Formula C₇H₅Cl₂NO₂-
Molecular Weight 206.03 g/mol -
Physical State Expected to be a solid at room temperature.-
Polarity Polar, due to chloro and nitro functional groups.[2]
Solubility Profile Generally insoluble in water, but soluble in various organic solvents.[3][4]-

Core Principles of Recrystallization Solvent Selection

The "ideal" recrystallization solvent possesses a specific set of characteristics that allow for the separation of the desired compound from its impurities. The fundamental principle rests on the difference in solubility of the compound in a given solvent at different temperatures.[5]

The Ideal Solvent Should:

  • Be highly effective at dissolving the target compound at its boiling point.

  • Be ineffective at dissolving the target compound at low temperatures (e.g., 0-4 °C).

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.[2]

  • Be chemically inert , not reacting with the target compound.[2]

  • Be sufficiently volatile to be easily removed from the purified crystals.

This relationship is often visualized as a steep solubility curve, which is key to maximizing product recovery.[2] The principle of "like dissolves like" is the best starting point; polar compounds like 1,2-Dichloro-5-methyl-3-nitrobenzene will dissolve best in polar solvents.[2]

Solvent_Selection_Workflow cluster_start Initial Assessment cluster_single Single Solvent Screening cluster_mixed Mixed Solvent System Start Assess Target Compound Polarity (1,2-Dichloro-5-methyl-3-nitrobenzene is Polar) Screen Select a range of polar solvents (e.g., Ethanol, Methanol, Isopropanol) Start->Screen Test Test Solubility: Add small amount of solid to solvent Screen->Test SolubleCold Soluble at Room Temp? Test->SolubleCold InsolubleHot Insoluble at Boiling? SolubleCold->InsolubleHot No TooSoluble Issue: Too soluble in all tested solvents, even when cold. SolubleCold->TooSoluble Yes GoodSolvent Result: Potential Good Solvent (Proceed to Recrystallization) InsolubleHot->GoodSolvent No TooInsoluble Issue: Poorly soluble in all tested solvents, even when hot. InsolubleHot->TooInsoluble Yes SelectPair Select a Miscible Solvent Pair: 1. 'Good' Solvent (high solubility) 2. 'Bad' Anti-Solvent (low solubility) TooSoluble->SelectPair TooInsoluble->SelectPair GoodPair Result: Potential Mixed Solvent System (Proceed to Recrystallization) SelectPair->GoodPair

Caption: Workflow for selecting a suitable recrystallization solvent system.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of halogenated nitrobenzenes.

Q1: What is the best starting solvent to try for recrystallizing 1,2-Dichloro-5-methyl-3-nitrobenzene?

Answer: Based on its polar structure, alcoholic solvents are an excellent starting point.[2] We recommend beginning with Ethanol . It is a moderately polar solvent with a convenient boiling point (78 °C) that provides a good solubility differential for many nitroaromatic compounds. If ethanol proves too effective (i.e., the compound is too soluble even when cold), a less polar solvent like isopropanol or a mixed-solvent system should be considered.

Q2: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves, which can happen if the boiling point of the solvent is higher than the melting point of the compound.[2] It can also be caused by a high concentration of impurities depressing the melting point.

  • Immediate Solution: Re-heat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to lower the solution's saturation point, then allow it to cool much more slowly. Vigorous stirring while cooling can sometimes promote crystal formation.[2]

  • Long-Term Solution: If the problem persists, the solvent is inappropriate. Select a solvent with a lower boiling point. Alternatively, switch to a mixed-solvent system where crystallization can be induced well below the compound's melting point.

Q3: The solution has cooled completely, but no crystals have formed. What should I do?

Answer: This is a classic case of a supersaturated solution. The energy barrier for crystal nucleation has not been overcome.

  • Induce Crystallization:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a surface for nucleation.

    • Seed Crystal: If you have a pure crystal of the compound, add a tiny speck to the solution to act as a template for crystal growth.[6]

    • Reduce Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[6]

    • Concentrate: If the compound is simply too dilute, gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.

Q4: My final yield of purified crystals is very low. How can I improve recovery?

Answer: Poor yield is a common and frustrating issue. Several factors could be at play:

  • Excess Solvent: Using too much solvent during the initial dissolution step is the most frequent cause. The solution never becomes saturated enough upon cooling for full precipitation. Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[7]

  • Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step, the product can crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Inadequate Cooling: Ensure the final cooling step is done in an ice bath to maximize precipitation from the mother liquor.[5][6]

  • Washing Losses: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Always wash with a minimal amount of ice-cold recrystallization solvent.[6]

Q5: When and how should I use a mixed-solvent system?

Answer: A mixed-solvent system is ideal when no single solvent meets the criteria for effective recrystallization.[2] This is typically when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).

  • How to Use:

    • Select two miscible solvents, one in which the compound is soluble (the "good" solvent, e.g., ethanol) and one in which it is insoluble (the "bad" or "anti-solvent," e.g., water).[2][7]

    • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "bad" anti-solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[2]

    • Add a few drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. The fine-tuned solvent ratio should provide an ideal medium for high-quality crystal growth.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 1,2-Dichloro-5-methyl-3-nitrobenzene in an appropriately sized Erlenmeyer flask. Add a small amount of the selected solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid has just completely dissolved.[6]

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 2-3 minutes.

  • Hot Gravity Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period.[5]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Recrystallization_Workflow Start Place Crude Solid in Erlenmeyer Flask AddSolvent Add Minimum Amount of Hot Solvent Start->AddSolvent Dissolve Heat to Boiling until Fully Dissolved AddSolvent->Dissolve Filter Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->Filter CoolRT Slowly Cool Solution to Room Temperature Filter->CoolRT Yes/No CoolIce Cool Further in Ice Bath CoolRT->CoolIce VacuumFilter Collect Crystals via Vacuum Filtration CoolIce->VacuumFilter Wash Wash with Small Amount of Ice-Cold Solvent VacuumFilter->Wash Dry Dry Purified Crystals Wash->Dry End Pure Product Dry->End

Caption: A standard workflow for the single-solvent recrystallization process.

Safety Precautions

Halogenated nitroaromatic compounds should be handled with care.

  • Toxicity: These compounds are often toxic if swallowed or in contact with skin.[8]

  • Handling: Always handle 1,2-Dichloro-5-methyl-3-nitrobenzene in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][10]

  • SDS: Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.[8][9][10][11]

References

  • Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. (n.d.). Benchchem.
  • Gérardy, R., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. ACS Publications.
  • 1,2-Dichloro-5-methyl-3-nitrobenzene | 13711-25-6. (n.d.). ChemicalBook.
  • Safety Data Sheet for 1-chloro-2-nitrobenzene. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 1-Chloro-3-nitrobenzene. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet for 1,2,3-Trichloro-5-nitrobenzene. (2025). Fisher Scientific.
  • Safety Data Sheet for 1-Chloro-3-nitrobenzene. (2025). Fisher Scientific.
  • Recrystallization. (n.d.). NIUS Chemistry Experiments, HBCSE.
  • Safety Data Sheet for 1,2,3-TRICHLORO-5-NITROBENZENE. (2018). Loba Chemie.
  • Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. (n.d.). Benchchem.
  • Experiment 2: Recrystallization. (n.d.).
  • 1,3-Dichloro-5-methylbenzene. (n.d.). CymitQuimica.
  • Solubility of 1,3-Dichloro-5-nitrobenzene. (n.d.). Solubility of Things.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During the Chlorination of Nitro-methylbenzenes

Welcome to the Technical Support Center for the chlorination of nitro-methylbenzenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chlorination of nitro-methylbenzenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this reaction and minimize unwanted side products. The inherent directing effects of the nitro and methyl groups, coupled with the potential for different reaction mechanisms, can lead to challenges in achieving high selectivity and yield. This resource is here to provide clarity and actionable solutions.

Understanding the Core Reaction: A Balancing Act

The chlorination of nitro-methylbenzenes (nitrotoluenes) is a classic example of electrophilic aromatic substitution, but with a twist. The outcome is a delicate balance between two primary reaction pathways: electrophilic substitution on the aromatic ring and free-radical substitution on the methyl side-chain. The nitro group (-NO₂) is a strong electron-withdrawing group and a meta-director, deactivating the ring towards electrophilic attack.[1][2] Conversely, the methyl group (-CH₃) is an activating, ortho-, para-director.[2][3] The interplay of these directing effects, along with the reaction conditions, dictates the product distribution.

The two main types of chlorination reactions are:

  • Ring Chlorination (Electrophilic Aromatic Substitution): This occurs in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) in the dark.[4][5] The catalyst polarizes the Cl-Cl bond, creating a strong electrophile (Cl⁺) that attacks the electron-rich aromatic ring.

  • Side-Chain Chlorination (Free-Radical Substitution): This pathway is favored in the presence of UV light or at high temperatures (boiling toluene) and in the absence of a Lewis acid catalyst.[4][6][7][8] UV light initiates the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•).[7][9]

Understanding which pathway you are targeting and the conditions that favor it is the first step in minimizing side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: I am trying to perform ring chlorination on a nitrotoluene isomer, but I am seeing significant amounts of dichlorinated and trichlorinated products. How can I improve the selectivity for monochlorination?

Answer: Over-chlorination is a common issue, especially when dealing with an activated ring or when the reaction is left for too long. Here’s a systematic approach to troubleshoot this:

  • Cause A: Reaction Time and Stoichiometry. The most straightforward cause is allowing the reaction to proceed for too long or using an excess of the chlorinating agent.

    • Solution:

      • Monitor the reaction closely: Use analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the formation of the desired monochlorinated product.[10][11][12] Stop the reaction once the optimal conversion is reached.

      • Control the stoichiometry: Use a slight excess of the nitrotoluene substrate relative to the chlorinating agent (e.g., 1.1:1 ratio of substrate to Cl₂). This ensures the chlorine is consumed before significant dichlorination can occur.

  • Cause B: Catalyst Activity and Concentration. A highly active or concentrated Lewis acid catalyst can accelerate the reaction to a point where it becomes difficult to control, leading to over-chlorination.

    • Solution:

      • Reduce catalyst loading: Titrate down the amount of Lewis acid catalyst used. Start with a lower molar percentage and incrementally increase it if the reaction is too slow.

      • Consider a milder catalyst: If using a strong Lewis acid like AlCl₃, consider switching to a milder one like FeCl₃.

  • Cause C: Reaction Temperature. Higher temperatures increase the reaction rate, which can decrease selectivity.

    • Solution:

      • Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0-10 °C) to slow down the rate of chlorination, allowing for better control. For instance, the chlorination of nitrobenzene is typically carried out at 35–45 °C to favor monochlorination.[13]

Question 2: I am attempting electrophilic ring chlorination, but I am getting a significant amount of side-chain chlorinated byproducts (e.g., nitrobenzyl chloride). What is causing this, and how can I prevent it?

Answer: The formation of side-chain chlorinated products during an intended electrophilic ring chlorination indicates that a free-radical pathway is being initiated.[6][7]

  • Cause A: Presence of UV Light. The most common culprit is exposure to UV light, which can come from direct sunlight or even ambient laboratory lighting.[4][9] UV light initiates the formation of chlorine radicals, which readily react with the methyl group.[7][14]

    • Solution:

      • Conduct the reaction in the dark: Shield the reaction vessel from light by wrapping it in aluminum foil or using an amber glass flask. Ensure the reaction is run in a fume hood with the sash down and no direct exposure to sunlight.

  • Cause B: High Reaction Temperature. Elevated temperatures can also promote the homolytic cleavage of chlorine and initiate the free-radical pathway, even without UV light.[15][16]

    • Solution:

      • Maintain a low to moderate temperature: As with preventing over-chlorination, keeping the reaction temperature controlled (e.g., below 40-50 °C) will disfavor the free-radical mechanism.

  • Cause C: Absence of a Lewis Acid Catalyst. Without a Lewis acid to activate the chlorine for electrophilic attack, the free-radical pathway can become more competitive, especially if there are initiators present.

    • Solution:

      • Ensure proper catalyst addition: Double-check that the Lewis acid catalyst has been added in the correct amount and is active.

Below is a decision-making workflow to help you troubleshoot the formation of side-chain chlorinated byproducts.

G start Problem: Side-chain chlorination during ring chlorination q1 Is the reaction vessel shielded from light? start->q1 sol1 Solution: Wrap the flask in aluminum foil or use amber glass. q1->sol1 No q2 Is the reaction temperature elevated (> 50 °C)? q1->q2 Yes sol1->q2 sol2 Solution: Lower the temperature (e.g., 0-40 °C). q2->sol2 Yes q3 Was a Lewis acid catalyst (e.g., FeCl3) added? q2->q3 No sol2->q3 sol3 Solution: Ensure the correct amount of active catalyst is present. q3->sol3 No end_node Problem Resolved q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for side-chain chlorination.

Question 3: My reaction is producing a complex mixture of isomers, and the regioselectivity is poor. How can I improve the formation of the desired isomer?

Answer: Poor regioselectivity arises from the competing directing effects of the methyl and nitro groups. The position of these groups on the starting nitrotoluene isomer is critical.

  • Understanding Directing Effects:

    • -CH₃ group: Ortho, para-director (activating).

    • -NO₂ group: Meta-director (deactivating).[2]

  • Predicting the Major Product: The incoming electrophile (Cl⁺) will preferentially add to the positions that are most activated and least sterically hindered.

    • For 2-nitrotoluene: The methyl group directs to positions 4 and 6. The nitro group directs to position 4. Therefore, chlorination at position 4 is electronically favored. Chlorination at position 6 is also possible.

    • For 3-nitrotoluene: The methyl group directs to positions 2, 4, and 6. The nitro group directs to position 5. The positions ortho to the methyl group (2 and 6) are strongly activated. The position meta to the nitro group is also favored. This can lead to a mixture of products.[2]

    • For 4-nitrotoluene: The methyl group directs to positions 2 and 6 (equivalent). The nitro group directs to position 2 and 6 (equivalent). Therefore, chlorination will predominantly occur at the 2-position.

  • Strategies to Improve Regioselectivity:

    • Choice of Catalyst: Different Lewis acids can have subtle effects on the isomer distribution. It may be worth screening different catalysts (e.g., FeCl₃, AlCl₃, SbCl₅) to see if regioselectivity improves.[10]

    • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the product ratio. Experimenting with different solvents (e.g., chlorinated solvents, nitrobenzene as a solvent) may offer some improvement.

    • Temperature Control: As with other side reactions, lower temperatures can sometimes enhance selectivity by favoring the pathway with the lowest activation energy.

The following table summarizes the expected major and minor ring-chlorinated products for the different nitrotoluene isomers.

Starting MaterialActivating/Directing EffectsExpected Major Product(s)Expected Minor Product(s)
2-Nitrotoluene -CH₃ (o,p); -NO₂ (m)4-Chloro-2-nitrotoluene6-Chloro-2-nitrotoluene
3-Nitrotoluene -CH₃ (o,p); -NO₂ (m)2-Chloro-3-nitrotoluene, 4-Chloro-3-nitrotoluene6-Chloro-3-nitrotoluene
4-Nitrotoluene -CH₃ (o,p); -NO₂ (m)2-Chloro-4-nitrotolueneMinor dichlorinated products

Question 4: I am observing the formation of phenolic or benzoic acid-type impurities. What is causing this oxidation?

Answer: The formation of oxidized byproducts is less common during chlorination but can occur under certain conditions.

  • Cause A: Presence of Water and Strong Lewis Acids. Some Lewis acids can hydrolyze in the presence of trace amounts of water, creating a highly acidic environment that may promote side reactions. In rare cases, harsh conditions can lead to oxidation.

    • Solution:

      • Use anhydrous conditions: Ensure your solvent and glassware are thoroughly dried. Use a fresh, anhydrous grade of the Lewis acid catalyst.

      • Use dry chlorine gas: Pass the chlorine gas through a drying tube filled with a suitable desiccant (e.g., concentrated H₂SO₄) before introducing it to the reaction mixture.

  • Cause B: Oxidizing Agents as Impurities. If your starting materials or reagents are contaminated with oxidizing agents, this could lead to the formation of these byproducts.

    • Solution:

      • Use pure reagents: Ensure the purity of your starting nitrotoluene and the chlorinating agent.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when performing chlorination reactions?

A1: Chlorination reactions, especially with chlorine gas, are hazardous and must be performed with stringent safety protocols.[17]

  • Always work in a certified chemical fume hood. [18]

  • Personal Protective Equipment (PPE): Wear chemically resistant gloves, safety goggles, a face shield, and a lab coat.[17][18]

  • Chlorine Gas Handling: Chlorine is highly toxic and corrosive.[17] Ensure all connections in your gas delivery system are secure to prevent leaks. Have a neutralization solution (e.g., sodium thiosulfate) ready in case of an emergency.

  • Incompatible Materials: Keep chlorine away from reducing agents, ammonia, and other incompatible materials.[17][19]

  • Waste Disposal: All waste from the reaction should be treated as hazardous waste and disposed of according to institutional guidelines.[18]

Q2: How can I effectively separate the different isomers of chlorinated nitrotoluene after the reaction?

A2: The separation of isomers is often challenging due to their similar physical properties.[20][21]

  • Fractional Distillation: This can be effective if the boiling points of the isomers are sufficiently different. However, for many ortho/para isomers, the boiling points are very close, making this method difficult.[20]

  • Fractional Crystallization: This is a common industrial method.[13][21] By carefully cooling a solution of the isomer mixture, one isomer may crystallize out, leaving the other enriched in the mother liquor.[22] The choice of solvent is crucial, with ethanol or methanol often being used.[21][22]

  • Chromatography: For laboratory-scale purifications, column chromatography is the most effective method for separating isomers.

Q3: Can I use other chlorinating agents besides chlorine gas?

A3: Yes, other chlorinating agents can be used, which may offer advantages in terms of handling and selectivity.

  • Sulfuryl Chloride (SO₂Cl₂): Can be used for both free-radical and electrophilic chlorination, depending on the initiator or catalyst used.

  • N-Chlorosuccinimide (NCS): A solid reagent that is easier and safer to handle than chlorine gas. It is often used for electrophilic chlorination in the presence of an acid catalyst.

  • Trichloroisocyanuric Acid (TCCA): A stable, solid chlorinating agent that can be used with solid acid catalysts like zeolites, offering a "greener" alternative.[23]

Experimental Protocols

Protocol 1: Selective Ring Chlorination of 4-Nitrotoluene

This protocol details the selective synthesis of 2-chloro-4-nitrotoluene.

Materials:

  • 4-Nitrotoluene

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • Chlorine gas (Cl₂)

  • 10% Sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, equipped with a magnetic stir bar, gas inlet tube, and gas outlet connected to a scrubber (containing sodium thiosulfate solution)

Procedure:

  • Setup: In a fume hood, set up a flame-dried, three-necked round-bottom flask. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 4-nitrotoluene (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the 4-nitrotoluene is fully dissolved.

  • Catalyst Addition: In the dark (cover the flask with aluminum foil), add anhydrous FeCl₃ (0.05 eq).

  • Chlorination: Cool the reaction mixture to 0-5 °C using an ice bath. Bubble dry chlorine gas (1.05 eq) slowly into the stirred solution through the gas inlet tube. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing cold 10% sodium sulfite solution to quench any remaining chlorine.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Selective Side-Chain Chlorination of 4-Nitrotoluene

This protocol details the free-radical synthesis of 4-nitrobenzyl chloride.

Materials:

  • 4-Nitrotoluene

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Chlorine gas (Cl₂)

  • UV lamp (e.g., a 200-watt incandescent lamp can be used)[15]

  • Apparatus as described in Protocol 1.

Procedure:

  • Setup: In a fume hood, add 4-nitrotoluene (1.0 eq) to a quartz or borosilicate glass round-bottom flask equipped with a reflux condenser and a gas inlet/outlet system.

  • Solvent Addition: Add CCl₄ to dissolve the starting material.

  • Reaction Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄). Position a UV lamp close to the flask to irradiate the reaction mixture.

  • Chlorination: Slowly bubble dry chlorine gas (1.0 eq) into the refluxing solution.

  • Reaction Monitoring: Monitor the reaction by GC or TLC for the formation of 4-nitrobenzyl chloride and the disappearance of 4-nitrotoluene. Be careful to avoid over-chlorination to the benzal chloride derivative.

  • Workup:

    • Once the desired conversion is achieved, turn off the heat and the UV lamp.

    • Purge the system with nitrogen to remove excess chlorine.

    • Cool the reaction mixture to room temperature.

    • Wash the solution with 10% sodium sulfite, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude 4-nitrobenzyl chloride can be purified by recrystallization.

Reaction Mechanism Visualization

G cluster_0 Electrophilic Ring Chlorination cluster_1 Free-Radical Side-Chain Chlorination FeCl3 FeCl3 Cl+ δ+Cl-Clδ-•••FeCl3 FeCl3->Cl+ Cl2 Cl2 Cl2->Cl+ + FeCl3 Nitrotoluene Nitrotoluene Intermediate Wheland Intermediate Nitrotoluene->Intermediate + Cl+ Product_Ring Chloronitrotoluene Intermediate->Product_Ring - H+ Cl2_rad Cl2 Cl_rad 2 Cl• Cl2_rad->Cl_rad UV light/heat Nitrotoluene_rad Nitrotoluene Benzyl_rad Nitrobenzyl Radical Nitrotoluene_rad->Benzyl_rad + Cl• Product_SideChain Nitrobenzyl Chloride Benzyl_rad->Product_SideChain + Cl2 Product_SideChain->Cl_rad propagates

Caption: Comparison of electrophilic vs. free-radical chlorination pathways.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Filo. (2026, January 9). Exercise 3.4 Briefly describe the reactions of methylbenzene which are...
  • YouTube. (2024, June 7). Chlorination safety.
  • Doc Brown's Chemistry. Free radical addition reactions of benzene with hydrogen methylbenzene chlorination of side-chain with chlorine substitution in methyl group mechanism advanced A level organic chemistry revision notes.
  • Elsevier. (2015). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Catalysis Communications, 64, 83-87.
  • Quora. (2020, March 27). Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?
  • Scribd. The Reaction Between Methyl Benzene and Chlorine.
  • NIH National Library of Medicine. (2012). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 134(40), 16699–16711.
  • Chemguide. Explaining the methylbenzene - chlorine free radical substitution mechanism.
  • ResearchGate. (2015, August 7). THEORETICAL STUDY OF CHLORINATION REACTION OF NITROBENZENE FROM DFT CALCULATIONS.
  • Google Patents. (1930). US1761475A - Side chain chlorination products of meta nitrotoluene and process of making the same.
  • Benchchem. Technical Support Center: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents.
  • NCBI. (2018, December 15). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • ResearchGate. (2025, August 7). Green route for the chlorination of nitrobenzene.
  • Quora. (2016, February 18). What happens when methyl benzene react with chlorine in presence of sunlight?
  • Master Chemistry. (2023, January 12). Nitration Of Toluene-Mechanism And Examples.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • IChemE. (1995). SAFETY OF CHLORINATION REACTIONS. In Loss Prevention and Safety Promotion in the Process Industries (Vol. 1, pp. 157-169). Elsevier Science-NL.
  • Google Patents. (1968). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • StudySmarter. Comparison Of Ease Of Chlorination - Benzene, Methylbenzene And Nitrobenzene.
  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene.
  • Benchchem. Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates.
  • Google Patents. (1966). US3265603A - Process for the chlorination of 2-chloro-6-nitro-benzonitrile.
  • Filo. (2025, April 22). Question 7 Which will be the main product upon chlorination of m-nitrotol...
  • YouTube. (2018, April 21). Clorination & Oxidation reactions of Methyl group in Toluene.
  • American Society for Microbiology. (1993). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 59(7), 2354–2358.
  • Benchchem. (2026, January 25). Understanding the Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis.
  • Sciencemadness.org. (2012, April 4). Separation of p-nitrochlorobenzene and o-nitrochlorobenzene.
  • Google Patents. (2011). CN101985425A - Method for preparing 6-chloro-2-nitrotoluene.
  • Patsnap. (2017, December 15). Preparation method of 6-chloro-2-nitrotoluene.
  • Google Patents. (2010). CN101759569A - Method for extracting high purity para-nitrochlorobenzene and ortho-nitrochlorobenzene by synthesis method of multistrand side track discharging rectification and continuous crystallization.
  • Quora. (2015, March 9). How to arrange toluene, nitrobenzene, anisole, and methylbenzoate towards chlorination from the least reactive to the most reactive? What's the reason behind that.
  • WorkSafeBC. Safe Work Practices for Chlorine.
  • Vaia. Problem 33 Chlorination of toluene in prese... [FREE SOLUTION].
  • Filo. (2025, May 10). The reaction of m-chloronitrobenzene with sodium methoxide is much slower...
  • NCBI Bookshelf. ANALYTICAL METHODS. In Toxicological Profile for 2,4,6-Trinitrotoluene.
  • Scribd. Toluene and Chlorobenzene Reactions | PDF.
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  • Royal Society of Chemistry. (2016). Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions. New Journal of Chemistry, 40(11), 9576-9582.
  • Google Patents. (2010). CN101829586A - Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof.
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Reference Data & Comparative Studies

Validation

Comparative Guide: Validated Analytical Methods for 1,2-Dichloro-5-methyl-3-nitrobenzene Residues

Executive Summary & Chemical Context[1][2][3] 1,2-Dichloro-5-methyl-3-nitrobenzene (DCMNB) is a critical halogenated nitroaromatic intermediate, frequently employed in the synthesis of benzoylcyclohexanedione herbicides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

1,2-Dichloro-5-methyl-3-nitrobenzene (DCMNB) is a critical halogenated nitroaromatic intermediate, frequently employed in the synthesis of benzoylcyclohexanedione herbicides (e.g., Mesotrione) and specific pharmaceutical pharmacophores.

Detecting residues of DCMNB is chemically challenging due to its dual nature: it is lipophilic (requiring organic extraction) yet possesses strong electron-withdrawing groups (nitro and chloro moieties). This guide compares the three primary validated methodologies for its detection, prioritizing the GC-ECD workflow as the "Gold Standard" for trace residue analysis due to its specific sensitivity to electronegative species.

Chemical Profile: 1,2-Dichloro-5-methyl-3-nitrobenzene[4]
  • CAS: 13711-25-6 (Typical isomer reference)

  • Molecular Formula: C₇H₅Cl₂NO₂[1]

  • Key Properties: High electron affinity (ideal for ECD), moderate volatility, hydrophobic (LogP ~3.0-3.5).

  • Target Matrix: Soil, Water, Pharmaceutical APIs, Crop Residues.

Comparative Method Overview

The following table contrasts the three dominant analytical approaches. For trace residue analysis (ppb/ppt levels), GC-ECD is the superior choice. For identity confirmation , GC-MS is required.[2]

FeatureMethod A: GC-ECD (Recommended)Method B: GC-MS (SIM Mode) Method C: HPLC-UV
Primary Application Trace Environmental/Residue ScreeningConfirmatory Analysis & Impurity ProfilingProcess Control & Purity Assay
Detection Principle Electron Capture (Radioactive Ni⁶³)Mass-to-Charge Ratio (Electron Impact)UV Absorption (254 nm)
Sensitivity (LOD) Excellent (0.01 - 0.05 µg/L)Good (0.5 - 1.0 µg/L)Moderate (10 - 50 µg/L)
Selectivity High for Halogens/Nitro groupsHigh (Fingerprint identification)Low (Subject to matrix interference)
Linearity Range Narrow (

-

dynamic range)
Wide (

-

dynamic range)
Wide
Cost per Analysis LowHighMedium

Deep Dive: The "Gold Standard" Protocol (GC-ECD)

Why this method? The Electron Capture Detector (ECD) is non-destructive and specifically responds to electronegative atoms. DCMNB contains two chlorine atoms and one nitro group, creating a massive electron capture cross-section. This allows the ECD to "ignore" hydrocarbon matrix backgrounds and detect DCMNB at femtogram levels, far surpassing Flame Ionization Detectors (FID).

Validated Experimental Workflow

Reagents:

  • Solvent: n-Hexane (Pesticide Grade) or Methyl tert-butyl ether (MTBE).

  • Internal Standard (IS): 1-Bromo-2-nitrobenzene (structurally homologous but chromatographically distinct).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Instrument Parameters (Agilent 7890B/8890 equivalent):

  • Column: DB-1701 or ZB-MultiResidue-1 (30 m × 0.32 mm × 0.25 µm). Note: Cyanopropylphenyl phases (1701) offer better separation for nitroaromatics than pure siloxanes.

  • Carrier Gas: Helium (2.0 mL/min, constant flow).

  • Makeup Gas: Nitrogen (60 mL/min) – Critical for ECD operation.

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 0.75 min.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C (hold 5 min).

  • Detector (µECD): 300°C.

Self-Validating Quality Control Criteria

To ensure data integrity (E-E-A-T), every batch must meet these criteria:

  • Resolution (

    
    ):  > 1.5 between DCMNB and the Internal Standard.
    
  • Tail Factor: < 1.2 (Nitro compounds are prone to tailing on active sites; maintain a clean liner).

  • Recovery: Matrix spikes must yield 70–120% recovery.

Confirmatory Method: GC-MS (SIM Mode)

While ECD is sensitive, it is not qualitative. Regulatory submission often requires Mass Spectrometric confirmation.

Key Differences in Protocol:

  • Source: Electron Impact (EI) at 70 eV.

  • Acquisition: Selected Ion Monitoring (SIM).

  • Target Ions (m/z):

    • Quantifier: 205 (Molecular ion

      
      , approx).
      
    • Qualifiers: 189 (

      
      ), 159 (
      
      
      
      ).
  • Logic: The loss of the nitro group (

    
    , mass 46) is a characteristic fragmentation pathway for this class.
    

Sample Preparation Workflows

Residue analysis fails without proper extraction. Below is the validated extraction logic visualized.

Extraction Decision Matrix
  • Aqueous Samples: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) using C18 cartridges.

  • Solid Samples (Soil/API): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Ultrasonic Extraction.

Visualized Workflow (DOT Diagram)

ExtractionWorkflow Start Sample Matrix (Soil/Water/API) Decision Matrix Type? Start->Decision Water Aqueous Sample Decision->Water Liquid Solid Solid Sample Decision->Solid Solid SPE SPE (C18 Cartridge) Condition: MeOH -> H2O Water->SPE Elute Elution (Ethyl Acetate/DCM) SPE->Elute Dry Drying (Anhydrous Na2SO4) Elute->Dry Extract Ultrasonic Extraction (Acetonitrile) Solid->Extract Salt Salting Out (NaCl/MgSO4) Extract->Salt Salt->Dry Conc Concentration (N2 Evaporation to 1mL) Dry->Conc IS Add Internal Standard (1-Bromo-2-nitrobenzene) Conc->IS Analyze Inject to GC-ECD IS->Analyze

Caption: Figure 1. Optimized extraction workflow for DCMNB residues. The split-pathway ensures maximum recovery regardless of matrix state.

Analytical Logic & Troubleshooting (Causality)

Issue: Non-Linear Calibration in ECD

  • Cause: ECD detectors have a limited linear dynamic range compared to FID. High concentrations of electronegative compounds deplete the standing current pool.

  • Solution: Use a quadratic calibration curve or restrict the calibration range to 10–500 ppb. Dilute samples that exceed this range.

Issue: Peak Tailing

  • Cause: Nitro-aromatics interact strongly with active silanol groups (Si-OH) in the liner or column.

  • Solution: Use "Ultra-Inert" liners with wool deactivated specifically for acidic/basic compounds. Trim the column guard regularly.

Strategic Decision Guide

When should you choose which method?

DecisionMatrix Input Analytical Requirement Limit Limit of Detection? Input->Limit Trace Trace (< 10 ppb) Limit->Trace Low High High (> 1 ppm) Limit->High High Matrix Matrix Complexity? Trace->Matrix HPLC HPLC-UV (Lowest Cost) High->HPLC Complex Complex (Soil/Bio) Matrix->Complex Avoid False Positives Simple Simple (Water/Solvent) Matrix->Simple Maximize Signal MS GC-MS (Best Selectivity) Complex->MS Avoid False Positives ECD GC-ECD (Best Sensitivity) Simple->ECD Maximize Signal

Caption: Figure 2. Method selection decision tree based on sensitivity requirements and matrix complexity.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[2] SW-846.[3]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography.[3] SW-846.[3]

  • Thermo Fisher Scientific. (2014). Rapid Determination of Nitrobenzenes in Drinking Water Using Automated SPE with GC-ECD. Application Note 52396.

  • Dadfarnia, S., et al. (2012). Determination of ultratrace amounts of dichloro-nitrobenzene... in water samples using solidified floating organic drop microextraction. Turkish Journal of Chemistry.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Safety & Regulatory Compliance

Safety

1,2-Dichloro-5-methyl-3-nitrobenzene proper disposal procedures

Topic: 1,2-Dichloro-5-methyl-3-nitrobenzene Proper Disposal Procedures Executive Summary & Chemical Profile Objective: This guide defines the critical safety protocols, waste segregation logic, and disposal pathways for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Dichloro-5-methyl-3-nitrobenzene Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: This guide defines the critical safety protocols, waste segregation logic, and disposal pathways for 1,2-Dichloro-5-methyl-3-nitrobenzene. It is designed for researchers and facility managers to prevent acute exposure events and ensure compliance with RCRA (USA) and EU Waste Framework Directive standards.

The Core Directive: This compound is a halogenated nitroaromatic . Its disposal is governed by two non-negotiable constraints:

  • Thermal Stability: It must be incinerated at high temperatures (>1100°C) to prevent the formation of dioxins and furans.

  • Chemical Reactivity: It must never be exposed to strong bases or reducing agents during waste accumulation, as this can trigger runaway exothermic decomposition.

Chemical Identity & Hazard Matrix
PropertySpecificationOperational Implication
CAS Number 13711-25-6 (Isomer specific)Use for waste manifesting and inventory tracking.[1]
Physical State Solid (Crystalline)Dust explosion and inhalation hazard during transfer.
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.), Skin IrritantGHS Category 6.1 equivalent. Zero skin contact permitted.
Reactivity Oxidizer (Nitro group), ElectrophileIncompatible with Strong Bases (e.g., NaOH, KOH) and Reducing Agents (e.g., Hydrides).[1]
Waste Class Halogenated Organic / ToxicRequires "High BTU" incineration with acid gas scrubbing.

Pre-Disposal: Segregation & Accumulation Strategy

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities and laboratory accidents.

The "Halogen Rule"

Because this molecule contains chlorine, it must be segregated into Halogenated Waste streams. Mixing it with non-halogenated solvents (like acetone or methanol) contaminates the entire volume, forcing the facility to pay premium rates for incinerating the entire bulk liquid as halogenated waste.

Compatibility Warning: The Base-Catalyzed Risk
  • The Mechanism: Nitro groups on a benzene ring are electron-withdrawing, making the ring susceptible to nucleophilic attack.[1] Adding a strong base (like Sodium Hydroxide) can trigger Nucleophilic Aromatic Substitution or condensation reactions that generate heat and potentially explosive nitrophenate salts.

  • The Protocol: Never dispose of this solid in a container that previously held basic solutions (pH > 10) without triple rinsing and pH verification.

Visual Workflow: Waste Segregation Decision Tree

SegregationTree Start Waste Generation: 1,2-Dichloro-5-methyl-3-nitrobenzene StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Dissolved Solid Solid / Pure Substance StateCheck->Solid Pure/Precipitate SolventCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->SolventCheck HaloStream Accumulate in: HALOGENATED SOLVENT WASTE SolventCheck->HaloStream Yes NonHaloStream Accumulate in: HALOGENATED SOLVENT WASTE (Contaminant Rule Applies) SolventCheck->NonHaloStream No (Must still go to Halo stream) ContamCheck Is it mixed with Incompatibles (Bases/Reducers)? Solid->ContamCheck Reactive DO NOT MIX. Handle as REACTIVE WASTE (Contact EHS Immediately) ContamCheck->Reactive Yes Standard Accumulate in: TOXIC SOLID WASTE (Double Bagged) ContamCheck->Standard No

Figure 1: Decision logic for segregating 1,2-Dichloro-5-methyl-3-nitrobenzene waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute mandates disposal as "Halogenated Waste."

Disposal Procedures & Logistics

Step 1: Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if acidic impurities are suspected (hydrolysis of the chloro-group can release HCl).

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Toxic Solid, Organic, N.O.S.[1] (Contains 1,2-Dichloro-5-methyl-3-nitrobenzene)"[1][2]

    • Hazard Pictograms: Skull & Crossbones (Toxic), Exclamation Mark (Irritant).[1]

Step 2: Regulatory Classification (RCRA/DOT)

While this specific isomer is not explicitly listed on the EPA "P" or "U" lists, it is regulated by characteristic.

  • DOT Shipping Name (for transport):

    • UN Number: UN 2811[1][3]

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (1,2-Dichloro-5-methyl-3-nitrobenzene)[1]

    • Hazard Class: 6.1

    • Packing Group: III (assuming moderate toxicity; check SDS for specific LD50 data to confirm PG II vs III).

  • EPA Waste Codes (RCRA):

    • D001: If dissolved in an ignitable solvent.[4]

    • F001/F002: If part of a spent halogenated solvent mixture.[5][6]

    • General: If pure solid, classify as "Non-RCRA Regulated Hazardous Waste" (unless state regulations differ) but treat as Toxic for incineration profiles.

Step 3: Final Destruction (Incineration)

The only acceptable destruction method is High-Temperature Incineration .[1]

  • Temperature: >1100°C (2000°F).

  • Residence Time: >2 seconds.

  • Justification: Low-temperature combustion of chlorinated aromatics can synthesize Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs).[1] The facility must be equipped with a wet scrubber to neutralize the Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) gas generated during combustion.

Emergency Response: Spill Protocol

In the event of a powder spill, the priority is preventing inhalation and environmental release.

Spill Response Workflow

SpillResponse Alert 1. EVACUATE & ALERT (Notify Lab Manager) PPE 2. DON PPE (Nitrile Gloves x2, Goggles, N95 or P100 Respirator) Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pads to prevent dust generation PPE->Contain Clean 4. CLEAN Scoop material (Do not sweep dry). Wipe surface with solvent. Contain->Clean Dispose 5. DISPOSE Place all debris in Hazardous Waste container. Clean->Dispose

Figure 2: Immediate response workflow for solid spills.[1] The critical step is "Damp Containment" to suppress toxic dust.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12816990, 1,2-Dichloro-3-methyl-5-nitrobenzene.[1] (Note: Isomer naming conventions vary; structure verification is key). [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. (Guidance on characteristic waste D001-D043 and F-list solvents). [Link]

  • European Commission. Directive 2010/75/EU on Industrial Emissions (Integrated Pollution Prevention and Control). (Establishes 1100°C incineration standard for halogenated waste >1%). [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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